PTC-028
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6-(5,6-difluoro-2-methylbenzimidazol-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F5N5/c1-10-26-15-6-13(20)14(21)7-16(15)29(10)18-9-25-8-17(28-18)27-12-4-2-11(3-5-12)19(22,23)24/h2-9H,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZGPBWIZWPDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1C3=NC(=CN=C3)NC4=CC=C(C=C4)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PTC-028 in Ovarian Cancer: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant clinical challenge, with high rates of recurrence and acquired resistance to standard chemotherapies. The identification of novel therapeutic targets and the development of targeted therapies are crucial for improving patient outcomes. One such promising target is the Polycomb Repressive Complex 1 (PRC1) protein, BMI-1 (B-cell-specific Moloney murine leukemia virus integration site 1). BMI-1 is a stem cell factor frequently overexpressed in various malignancies, including ovarian cancer, where its elevated expression correlates with poor prognosis.[1][2] PTC-028 is an orally bioavailable small molecule inhibitor that targets BMI-1 function, demonstrating significant preclinical anti-tumor activity in ovarian cancer models.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in ovarian cancer, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: BMI-1 Depletion and Induction of Apoptosis
The primary mechanism of action of this compound in ovarian cancer cells is the induction of caspase-dependent apoptosis through the targeted depletion of the BMI-1 protein.[1][2][3] This process is initiated by the post-translational modification of BMI-1, leading to a cascade of events that culminate in programmed cell death.
The key steps in the mechanism of action of this compound are as follows:
-
Hyper-phosphorylation of BMI-1: this compound treatment leads to the hyper-phosphorylation of the BMI-1 protein. This modification marks the protein for degradation.[1][4]
-
Depletion of Cellular BMI-1: The hyper-phosphorylated BMI-1 is subsequently degraded, resulting in a significant reduction in the overall cellular levels of the BMI-1 protein.[1][4] As a functional consequence of BMI-1 depletion, the levels of ubiquitinated histone 2A (uH2A), a downstream target of BMI-1's E3 ubiquitin ligase activity, are also reduced.[1][3]
-
Mitochondrial Dysfunction: The depletion of BMI-1 is associated with a compromised mitochondrial redox balance and a temporal decrease in cellular ATP levels.[1][2][3] This is characterized by an increase in mitochondrial reactive oxygen species (ROS).[1][3]
-
Induction of Caspase-Dependent Apoptosis: The combination of mitochondrial dysfunction and ATP depletion potentiates the intrinsic pathway of apoptosis. This is evidenced by the activation of caspase-9 and the subsequent cleavage of executioner caspases-3 and -7.[1][5]
-
Downregulation of Anti-Apoptotic and Pro-Survival Factors: this compound treatment also leads to a decrease in the expression of the X-linked inhibitor of apoptosis (XIAP) and Receptor-Interacting Protein Kinase 1 (RIPK1), further promoting the apoptotic cascade.[1][5]
Signaling Pathway of this compound in Ovarian Cancer
The signaling cascade initiated by this compound, leading to apoptosis in ovarian cancer cells, is a multi-faceted process. The following diagram illustrates the key molecular events.
References
- 1. ApoTox-Glo™ Triplex Assay Protocol [france.promega.com]
- 2. An Orthotopic Mouse Model of Ovarian Cancer using Human Stroma to Promote Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
The Discovery and Synthesis of PTC-028: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PTC-028 is a novel, orally bioavailable small molecule inhibitor of the Polycomb repressive complex 1 (PRC1) protein, B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1). Elevated expression of BMI-1 is correlated with poor prognosis in numerous cancers, including ovarian cancer, making it a compelling therapeutic target. This compound induces caspase-dependent apoptosis in cancer cells by promoting the hyper-phosphorylation and subsequent degradation of BMI-1. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, presenting key quantitative data and experimental methodologies.
Discovery and Rationale
The oncogene BMI-1 is a core component of the PRC1, a key epigenetic regulator that mediates gene silencing through the monoubiquitination of histone H2A at lysine 119 (H2AK119ub). Overexpression of BMI-1 is a hallmark of various malignancies and is associated with cancer stem cell maintenance, proliferation, and poor clinical outcomes.[1] Consequently, the development of small molecule inhibitors targeting BMI-1 function has been a significant focus in oncology drug discovery. This compound was identified as a potent and selective inhibitor of BMI-1 function, demonstrating superior pharmaceutical properties compared to its predecessor, PTC-209.[2]
Chemical Properties
While the detailed synthesis protocol for this compound is not publicly available, its chemical structure has been disclosed.[2]
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₂F₅N₅ |
| Molecular Weight | 405.32 g/mol |
| CAS Number | 1782970-28-8 |
| Chemical Structure | (Image of the chemical structure of this compound would be placed here if available) |
Data sourced from Selleck Chemicals.[3]
Mechanism of Action
This compound exerts its anti-cancer effects by inducing the post-translational modification of BMI-1.[4] Treatment with this compound leads to the hyper-phosphorylation of BMI-1, which in turn triggers its degradation.[2] The depletion of BMI-1 has several downstream consequences, culminating in caspase-dependent apoptosis.[2][3]
A key element of this compound's mechanism is the induction of mitochondrial dysfunction. The depletion of BMI-1 is associated with a reduction in cellular ATP levels and an increase in mitochondrial reactive oxygen species (ROS).[2] This compromised mitochondrial redox balance activates the intrinsic apoptotic pathway. The signaling cascade involves the inhibition of X-linked inhibitor of apoptosis protein (XIAP) and Receptor-Interacting Protein Kinase 1 (RIPK1), leading to the activation of caspase-9 and subsequently caspase-3/7.[2][5]
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective activity against various cancer cell lines, particularly those with high BMI-1 expression. It effectively inhibits cell viability and clonal growth in ovarian cancer cells while having minimal impact on normal cells.[2]
Table 2: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | IC₅₀ (nM) for Cell Viability (48h) | Effect on Clonal Growth |
| CP20 | ~100 | Dose-dependent decrease |
| OV90 | ~100 | Dose-dependent decrease |
| OVCAR4 | ~100 | Dose-dependent decrease |
Data is approximate based on graphical representations in the source literature.[2]
In Vivo Activity and Pharmacokinetics
Oral administration of this compound has shown significant single-agent antitumor activity in preclinical models of ovarian cancer.[2] Its efficacy is comparable to the standard-of-care chemotherapy.[2]
Table 3: In Vivo Antitumor Activity of this compound in an Orthotopic Ovarian Cancer Mouse Model
| Treatment Group | Dose and Schedule | Mean Tumor Weight Reduction vs. Control |
| This compound | 15 mg/kg, twice weekly (oral) | Significant reduction |
| Cisplatin/Paclitaxel | 3 mg/kg weekly / 15 mg/kg weekly (intraperitoneal) | Significant reduction |
Data from a study by Bhattacharya et al. (2017).[2]
Pharmacokinetic studies in CD-1 mice have demonstrated the oral bioavailability of this compound.[3]
Table 4: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Dose (Oral) | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ₕ (µg·h/mL) |
| 10 mg/kg | 0.79 | 1 | 10.9 |
| 20 mg/kg | 1.49 | 1 | 26.1 |
Data sourced from MedchemExpress.[3]
Experimental Protocols
Cell Viability Assay
The effect of this compound on cell viability is commonly assessed using an MTS assay.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control for 48 hours.[3]
-
Following treatment, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
The plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
The absorbance is measured at 490 nm using a plate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.[4]
Apoptosis Assay
The induction of apoptosis by this compound can be evaluated using the ApoTox-Glo™ Triplex Assay.
Protocol:
-
Cells are treated with increasing concentrations of this compound for 48 hours.[6]
-
The ApoTox-Glo™ Triplex Assay is then performed according to the manufacturer's instructions. This assay simultaneously measures three parameters:
-
Viability: Using a fluorescent substrate to measure the activity of a live-cell protease.
-
Cytotoxicity: Using a fluorescent substrate to measure the activity of a dead-cell protease.
-
Caspase-3/7 Activity: Using a luminogenic caspase-3/7 substrate to measure apoptosis.[2]
-
-
Fluorescence and luminescence are read using a plate reader.
In Vivo Xenograft Model
The antitumor efficacy of this compound is assessed in an orthotopic mouse model of ovarian cancer.
Protocol:
-
Female athymic nude mice are surgically implanted with human ovarian cancer cells (e.g., OV90) into the ovarian bursa.[6]
-
One week post-implantation, the mice are randomized into treatment and control groups.[6]
-
The treatment group receives this compound orally (e.g., 15 mg/kg, twice weekly). A positive control group may receive standard-of-care chemotherapy (e.g., cisplatin and paclitaxel), and a control group receives a vehicle.[6]
-
After a defined treatment period (e.g., three weeks), the mice are euthanized, and the tumors are excised and weighed.[2]
-
Tumor tissues can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL).[2]
Conclusion
This compound is a promising BMI-1 inhibitor with a well-defined mechanism of action and significant preclinical activity in ovarian cancer models. Its ability to induce caspase-dependent apoptosis through the degradation of BMI-1, coupled with its oral bioavailability, positions it as a potential therapeutic agent for cancers characterized by BMI-1 overexpression. Further clinical investigation is warranted to determine its safety and efficacy in patients.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US10239882B2 - Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors - Google Patents [patents.google.com]
Chemical Structure and Physicochemical Properties
An In-depth Technical Guide to PTC-028
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a novel small-molecule inhibitor of BMI-1 function. It details the compound's chemical structure, physicochemical properties, mechanism of action, and summarizes key preclinical data. Detailed experimental protocols and visualizations of core concepts are included to support further research and development efforts.
This compound is an orally bioavailable compound that selectively targets cancer cells by modulating the function of the B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein.[1][2][3][4]
| Property | Value | Reference |
| IUPAC Name | 6-(5,6-difluoro-2-methyl-1H-benzimidazol-1-yl)-N-[4-(trifluoromethyl)phenyl]-2-pyrazinamine | [5] |
| CAS Number | 1782970-28-8 | [1][2][5][] |
| Molecular Formula | C₁₉H₁₂F₅N₅ | [1][5][][7][8] |
| Molecular Weight | 405.32 g/mol | [1][][8] |
| SMILES | CC1=NC2=CC(=C(C=C2N1C3=NC(=CN=C3)NC4=CC=C(C=C4)C(F)(F)F)F)F | [][8] |
| Appearance | White to off-white solid powder | [1][7] |
| Purity | ≥95% - ≥98% | [5][7] |
| Solubility | DMSO: ≥ 81 mg/mL; DMF: 20 mg/mL; Ethanol: 17 mg/mL; Water: Insoluble | [2][5][7] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [1][7] |
Mechanism of Action
This compound functions as a potent inhibitor of BMI-1, a core component of the Polycomb Repressive Complex 1 (PRC1) that is frequently overexpressed in various cancers and is linked to poor prognosis.[3][9] Unlike other inhibitors that may target mRNA translation, this compound acts at the post-translational level.[2][3][9]
The primary mechanism involves the following steps:
-
BMI-1 Destabilization : this compound induces hyper-phosphorylation of the BMI-1 protein. This modification marks the protein for subsequent degradation, leading to a rapid depletion of cellular BMI-1 levels.[3][9][10]
-
Mitochondrial Stress : The depletion of BMI-1 is coupled with a reduction in cellular ATP and an increase in mitochondrial reactive oxygen species (ROS).[9][10]
-
Apoptosis Induction : This state of compromised mitochondrial redox balance, along with the inhibition of anti-apoptotic proteins such as XIAP and RIPK1, potentiates a caspase-dependent apoptotic cascade.[9][10] The pathway proceeds through the activation of initiator caspase-9, followed by the executioner caspases-3 and -7, ultimately leading to programmed cell death.[9][10]
-
Cell Cycle Arrest : In some cancer types, such as myelodysplastic syndrome, this compound has also been shown to disrupt microtubule polymerization, leading to cell cycle arrest at the G2/M phase.[5][11]
Preclinical Data Summary
This compound demonstrates significant anti-tumor activity both in vitro and in vivo. It selectively inhibits the growth of cancer cells while having a minimal effect on normal cells.[3][9]
In Vitro Efficacy
| Cell Lines | Cancer Type | IC₅₀ | Assay | Reference |
| OVCAR4, OV90, CP20 | Ovarian Cancer | ~100 nM | MTS Assay (48h) | [9] |
| MDS-L | Myelodysplastic Syndrome | 0.03 µM (G2/M Arrest) | Cell Cycle Analysis | [5] |
In Vivo Pharmacokinetics
Pharmacokinetic profiling in CD-1 mice after a single oral administration shows dose-proportional exposure.[1][2]
| Dose (Oral) | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ₕ (µg·h/mL) | Animal Model | Reference |
| 10 mg/kg | 0.79 | 1 | 10.9 | CD-1 Mice | [1][2] |
| 20 mg/kg | 1.49 | 1 | 26.1 | CD-1 Mice | [1][2] |
In Vivo Efficacy
In an orthotopic mouse model of ovarian cancer, orally administered this compound showed significant single-agent anti-tumor activity, comparable to the standard-of-care chemotherapy regimen.[3][9]
| Parameter | Value | Details | Animal Model | Reference |
| Dosing Regimen | 15 mg/kg, p.o. | Twice weekly for 3 weeks | Athymic Nude Mice (OV90 Orthotopic) | [9][11] |
| Tumor Weight Reduction | ~94% | Compared to vehicle control | Athymic Nude Mice (OV90 Orthotopic) | [1] |
Experimental Protocols
Cell Viability (MTS) Assay
-
Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Methodology :
-
Seed ovarian cancer cells (e.g., OVCAR4, OV90, CP20) in 96-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0 to 500 nM) or vehicle control (DMSO) in triplicate.
-
Incubate the plates for 48 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀.[2][9][12]
-
Apoptosis (ApoTox-Glo™ Triplex) Assay
-
Objective : To simultaneously measure cell viability, cytotoxicity, and caspase-3/7 activation.
-
Methodology :
-
Seed cells in 96-well plates as described for the MTS assay.
-
Treat cells with various concentrations of this compound for 48 hours.
-
Follow the manufacturer's protocol for the ApoTox-Glo™ Triplex Assay. This typically involves two steps:
-
Add the viability/cytotoxicity reagent (containing substrates for live-cell and dead-cell proteases) and incubate. Measure fluorescence for viability and cytotoxicity.
-
Add the Caspase-Glo® 3/7 Reagent and incubate. Measure luminescence to quantify caspase-3/7 activity.
-
-
Normalize data to control wells to determine the relative changes in each parameter.[9]
-
Orthotopic Ovarian Cancer Mouse Model
-
Objective : To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology :
-
Implantation : Surgically implant OV90 human ovarian cancer cells into the ovarian bursa of 6- to 8-week-old female athymic nude mice.[9]
-
Randomization : One week post-implantation, randomize mice into treatment groups (n=7-10 per group): Vehicle control (oral), this compound (15 mg/kg, oral, twice weekly), and standard-of-care (Cisplatin 3 mg/kg/weekly + Paclitaxel 15 mg/kg/weekly, intraperitoneal).[9][11]
-
Treatment : Administer treatments for a duration of three weeks. Monitor animal body weight and general health throughout the study.
-
Endpoint : At the end of the treatment period, euthanize the mice. Surgically resect the tumors, weigh them, and process for further analysis (e.g., immunohistochemistry).[9][11]
-
Analysis : Compare tumor weights between the treatment groups using appropriate statistical methods (e.g., one-way ANOVA).[9][11]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. PTC 028 | 1782970-28-8 | BP168106 | Biosynth [biosynth.com]
- 9. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Impact of PTC-028 on Post-Translational Modification of BMI-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of PTC-028, a small molecule inhibitor of the Polycomb group protein BMI-1. It details the post-translational modifications induced by this compound, the ensuing signaling cascade, and the ultimate effects on cancer cell viability. This document synthesizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological processes to support further research and drug development in oncology.
Executive Summary
BMI-1 is a key regulator of cell self-renewal and is frequently overexpressed in various cancers, contributing to tumor progression and therapeutic resistance. This compound has emerged as a potent and selective inhibitor of BMI-1, demonstrating significant antitumor activity. The core mechanism of this compound involves the induction of hyperphosphorylation of BMI-1. This post-translational modification marks BMI-1 for proteasomal degradation, leading to a cascade of events that culminate in caspase-dependent apoptosis of cancer cells. This guide will explore these processes in detail.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound.
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines [1]
| Cell Line | IC50 (nM) after 48h | Effect on Cell Viability at 500 nM (48h) |
| CP20 | ~100 | ~95% decrease |
| OVCAR4 | ~100 | ~95% decrease |
| OV90 | ~100 | ~95% decrease |
| OSE (normal) | >500 | ~18-30% decrease |
| FTE (normal) | >500 | ~18-30% decrease |
Table 2: In Vivo Efficacy of this compound in an Orthotopic Ovarian Cancer Mouse Model [1]
| Treatment Group | Dosage | Administration | Tumor Weight Reduction |
| This compound | 15 mg/kg | Orally, twice weekly | ~94% (compared to control) |
| Control | Vehicle | Orally and intraperitoneally | N/A |
Table 3: Pharmacokinetics of this compound in CD-1 Mice (Single Oral Dose) [1]
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC0-24h (µg·h/mL) |
| 10 | 0.79 | 1 | 10.9 |
| 20 | 1.49 | 1 | 26.1 |
Signaling Pathway of this compound-Mediated BMI-1 Degradation and Apoptosis
This compound initiates a signaling cascade that leads to the targeted destruction of cancer cells. The process begins with the induction of BMI-1 hyperphosphorylation, followed by its degradation. This event triggers mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
References
In Vitro Biological Activity of PTC-028: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological activity of PTC-028, a small molecule inhibitor of B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's mechanism of action and its effects on cancer cells.
Core Mechanism of Action
This compound is an orally bioavailable compound that post-translationally modifies the BMI-1 protein, a key component of the Polycomb Repressive Complex 1 (PRC1).[1][2][3] This modification leads to the hyper-phosphorylation and subsequent degradation of BMI-1.[1][4] The depletion of cellular BMI-1 initiates a cascade of events, including a reduction in cellular ATP levels and an increase in mitochondrial reactive oxygen species (ROS).[1] This compromised mitochondrial redox balance ultimately potentiates caspase-dependent apoptosis in cancer cells.[1][4] Notably, this compound selectively inhibits the growth of cancer cells while having minimal effect on normal cells, which typically express lower levels of BMI-1.[1][4][5]
Quantitative Analysis of In Vitro Activity
The in vitro efficacy of this compound has been evaluated across various cancer cell lines, primarily focusing on ovarian cancer. The following tables summarize the key quantitative data from these studies.
Table 1: Cell Viability (MTS Assay) of Ovarian Cancer and Normal Cells Treated with this compound for 48 hours
| Cell Line | Cell Type | IC50 (nM) | Maximum Inhibition at 500 nM (%) |
| CP20 | Ovarian Cancer | ~100 | ~95% |
| OVCAR4 | Ovarian Cancer | ~100 | ~95% |
| OV90 | Ovarian Cancer | ~100 | ~95% |
| OSE | Normal Ovarian Surface Epithelium | >500 | ~18% |
| FTE | Normal Fallopian Tube Epithelium | >500 | ~30% |
Data synthesized from multiple sources.[1][5]
Table 2: Effects of this compound on Key Cellular and Biochemical Markers
| Marker | Assay | Cell Lines | Treatment | Observation |
| BMI-1 Protein | Western Blot | CP20, OV90 | 100 nM this compound (0-12h) | Time-dependent increase in phosphorylated BMI-1, followed by a reduction in total BMI-1.[5] |
| uH2A (ubiquitinated Histone 2A) | Western Blot | CP20, OV90 | 100 nM this compound (up to 12h) | Reduction in uH2A levels, a functional readout of BMI-1 activity.[5][6] |
| Clonal Growth | Crystal Violet Staining | CP20, OV90, OVCAR4 | Increasing concentrations of this compound (7-10 days) | Significant dose-dependent decrease in colony formation.[1] |
| Caspase-3/7 Activity | ApoTox-Glo Triplex Assay | CP20, OV90, OVCAR4 | Increasing concentrations of this compound (48h) | Dose-dependent increase in caspase-3/7 activity.[1] |
| Cellular ATP Levels | Luminescence Assay | CP20, OV90 | 100 nM this compound | Gradual depletion of cellular ATP over time.[1] |
| Mitochondrial ROS | MitoSOX Staining | OV90, CP20 | 100 nM this compound (48h) | Significant induction of mitochondrial ROS.[1] |
| XIAP and RIPK1 | Western Blot | Not specified | 100 nM this compound (48h) | Decreased expression of anti-apoptotic proteins XIAP and RIPK1.[5] |
| Cleaved Caspases and PARP | Western Blot | Not specified | 100 nM this compound (48h) | Significant cleavage of Caspase 7, Caspase 9, and PARP.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTS Cell Viability Assay
This colorimetric assay assesses cell viability based on the reduction of the tetrazolium salt MTS by metabolically active cells.
-
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-500 nM) and a vehicle control. Incubate for the desired exposure period (e.g., 48 hours).
-
MTS Reagent Addition: Add 20 µL of MTS solution to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Cell viability is expressed as a percentage of the vehicle-treated control.
ApoTox-Glo™ Triplex Assay
This assay sequentially measures viability, cytotoxicity, and caspase activation in the same sample well.
-
Cell Plating and Treatment: Plate and treat cells with this compound in a 96-well plate as described for the MTS assay.
-
Viability/Cytotoxicity Measurement:
-
Add 20 µL of the Viability/Cytotoxicity Reagent (containing GF-AFC and bis-AAF-R110 substrates) to each well.
-
Mix by orbital shaking for approximately 30 seconds.
-
Incubate for 30 minutes at 37°C.
-
Measure fluorescence at 400Ex/505Em for viability and 485Ex/520Em for cytotoxicity.
-
-
Caspase-3/7 Activity Measurement:
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix by orbital shaking for approximately 30 seconds.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence.
-
Clonal Growth Assay (Crystal Violet)
This assay assesses the ability of single cells to form colonies, indicating long-term cell survival and proliferation.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation: Gently wash the colonies with PBS and fix them with 10% formalin or methanol for 15-30 minutes.
-
Staining: Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically containing >50 cells) manually or using imaging software.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
MitoSOX Red Staining for Mitochondrial ROS
This assay uses a fluorescent probe to detect superoxide in the mitochondria of live cells.
-
Cell Preparation: Culture cells to the desired confluence.
-
MitoSOX Staining: Prepare a 5 µM working solution of MitoSOX Red reagent in warm buffer (e.g., HBSS). Incubate the cells with the MitoSOX solution for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with the warm buffer.
-
Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry (PE channel).
Cellular ATP Determination Assay
This bioluminescent assay measures ATP levels as an indicator of cell viability.
-
Cell Lysis: Lyse the cells using an ATP releasing agent to release cellular ATP.
-
Luciferase Reaction: Add an ATP detection cocktail containing luciferase and D-luciferin. The luciferase catalyzes the conversion of luciferin to oxyluciferin in the presence of ATP, generating light.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer. The light intensity is proportional to the ATP concentration.
-
Quantification: Determine the ATP concentration in the samples by comparing the readings to a standard curve generated with known ATP concentrations.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound induced apoptotic signaling pathway.
References
- 1. ApoTox-Glo™ Triplex Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for PTC-028 In Vitro Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
PTC-028 is an orally bioavailable small molecule inhibitor that targets the B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein.[1][2] BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1) and is frequently overexpressed in various malignancies, including ovarian cancer, where its elevated expression is correlated with poor prognosis.[3][4] this compound induces post-translational modification of BMI-1, leading to its hyper-phosphorylation and subsequent degradation.[2][3][4] This depletion of BMI-1 in cancer cells disrupts crucial cellular processes, ultimately triggering caspase-dependent apoptosis, while having minimal effects on normal cells that express low levels of BMI-1.[1][3][5] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability using a colorimetric MTS assay.
Principle of the Cell Viability Assay (MTS Assay)
The MTS assay is a quantitative colorimetric method for determining the number of viable cells in a culture. The assay is based on the reduction of the MTS tetrazolium compound (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) by viable, metabolically active cells. Dehydrogenase enzymes found in these cells convert the MTS into a soluble formazan product that is purple in color. The amount of formazan produced is directly proportional to the number of living cells in the culture. The quantity of formazan is measured by recording the absorbance at 490 nm using a plate reader. A decrease in cell viability due to the cytotoxic effects of this compound will result in a lower absorbance reading.
Data Presentation: Effect of this compound on Cell Viability
The following table summarizes the dose-dependent effect of this compound on the viability of human ovarian cancer cell lines and normal ovarian or fallopian tube epithelial cells after 48 hours of treatment. Data is presented as a percentage of viable cells relative to vehicle-treated controls.
| Cell Line | Cell Type | This compound Conc. (nM) | Incubation Time (h) | % Viability (Relative to Control) | Assay Type |
| CP20 | Ovarian Cancer | 25 - 500 | 48 | Dose-dependent decrease[1][3] | MTS / ApoTox-Glo |
| OV90 | Ovarian Cancer | 25 - 500 | 48 | Dose-dependent decrease[1][3] | MTS / ApoTox-Glo |
| OVCAR4 | Ovarian Cancer | 25 - 500 | 48 | Dose-dependent decrease[1][3] | MTS / ApoTox-Glo |
| OSE | Normal Ovarian Epithelium | up to 500 | 48 | ~70-82%[1] | MTS |
| FTE | Normal Fallopian Tube Epithelium | up to 500 | 48 | ~70-82%[1] | MTS |
Table 1: Summary of this compound's effect on the viability of cancerous and normal cell lines.
Experimental Protocols
Required Materials
-
Cell Lines: Human ovarian cancer cell lines (e.g., CP20, OV90, OVCAR4) and non-malignant control cells (e.g., OSE, FTE).
-
Reagents:
-
This compound (MedchemExpress or other supplier)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
-
Equipment and Consumables:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Water bath (37°C)
-
Hemocytometer or automated cell counter
-
96-well clear, flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
-
Sterile microcentrifuge tubes and pipette tips
-
Step-by-Step Protocol
Step 1: Cell Seeding
-
Culture the selected cancer and normal cell lines in T-75 flasks until they reach approximately 80% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
Step 2: Preparation of this compound Working Solutions
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C for long-term use.[1]
-
On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to prepare 2X working concentrations of this compound (e.g., 1000, 500, 250, 125, 50, 25 nM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.
Step 3: Cell Treatment
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared 2X this compound working solutions or the vehicle control to the appropriate wells in triplicate.
-
The final volume in each well will be 200 µL (if adding 100uL of 2x solution to the 100uL of media already in the well).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[3][6]
Step 4: MTS Assay and Data Collection
-
Following the 48-hour incubation, add 20 µL of the MTS reagent directly to each well.[7]
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line's metabolic activity.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
Step 5: Data Analysis
-
Subtract the average absorbance of the medium-only (background) wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve. From this curve, the IC₅₀ (the concentration of drug that inhibits 50% of cell growth) can be calculated using appropriate software (e.g., GraphPad Prism).
Visualizations
This compound Signaling Pathway
Caption: this compound mechanism leading to apoptosis.
Experimental Workflow
Caption: Workflow for the this compound MTS cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: PTC-028 for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC-028 is an orally bioavailable small molecule inhibitor of the B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein.[1][2] BMI-1 is a key component of the Polycomb Repressive Complex 1 (PRC1) and is frequently overexpressed in various cancers, where it plays a crucial role in cell self-renewal and tumorigenesis.[3] this compound selectively targets cancer cells that exhibit elevated BMI-1 expression, inducing apoptosis while having minimal effects on normal cells with low BMI-1 levels.[1][3] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
Mechanism of Action
This compound functions by inducing the hyper-phosphorylation of the BMI-1 protein. This post-translational modification leads to the subsequent degradation of BMI-1.[2][3] The depletion of cellular BMI-1 initiates a cascade of events, including a reduction in cellular ATP levels and an increase in mitochondrial reactive oxygen species (ROS).[3] This compromised mitochondrial redox balance, coupled with the downregulation of anti-apoptotic proteins such as X-linked inhibitor of apoptosis protein (XIAP) and Receptor-Interacting Protein Kinase 1 (RIPK1), potentiates a caspase-dependent apoptotic pathway.[3] The process involves the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7, leading to programmed cell death.[3][4]
Caption: this compound signaling pathway leading to apoptosis.
Recommended Working Concentrations
The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line. The following table summarizes effective concentrations from published studies.
| Cell Line | Assay | Concentration Range | Key Findings | Reference |
| OVCAR4, OV90, CP20 (Ovarian Cancer) | Cell Viability (MTS Assay, 48h) | 25 - 500 nM | IC50 of ~100 nM. ~95% decrease in viability at 500 nM. | [1][3] |
| OSE, FTE (Normal Ovarian & Fallopian Tube Epithelial) | Cell Viability (MTS Assay, 48h) | Up to 500 nM | Minimal effect on cell viability (~18-30% decrease at 500 nM). | [1][3] |
| OV90, CP20 (Ovarian Cancer) | Western Blot | 100 nM | Time-dependent increase in phosphorylated BMI-1 (2-12h). | [1] |
| CP20, OV90, OVCAR4 (Ovarian Cancer) | Apoptosis (ApoTox-Glo Triplex Assay, 48h) | Increasing concentrations | Dose-dependent increase in Caspase-3/7 activity. | [3] |
| CP20, OV90 (Ovarian Cancer) | Clonal Growth Assay | Indicated concentrations | Significant dose-dependent decrease in clonal growth. | [3] |
| MDS Cell Lines (Myelodysplastic Syndrome) | Growth Suppression & Apoptosis | Not specified | This compound suppressed growth and induced apoptosis. | [5] |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific cell line and experimental conditions.
Protocol 1: Cell Viability by MTS Assay
This protocol is for determining the effect of this compound on cancer cell viability.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for a cell viability assay using this compound.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to attach overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 1 nM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot the results to determine the IC50 value.
Protocol 2: Western Blot for BMI-1 Phosphorylation and Degradation
This protocol is to assess the effect of this compound on BMI-1 protein levels and phosphorylation status.
Materials:
-
This compound
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BMI-1, anti-phospho-BMI-1, loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of total and phosphorylated BMI-1, normalized to a loading control.
Logical Relationship for Dose-Response Experiments
Caption: Logical flow of a dose-response experiment with this compound.
Troubleshooting
-
Low Efficacy: If this compound shows low efficacy, ensure the compound is properly dissolved and has not degraded. Confirm that the target cells express sufficient levels of BMI-1. Increase the incubation time or concentration.
-
High Variability: High variability between replicate wells can be due to inconsistent cell seeding, edge effects in the plate, or pipetting errors. Ensure proper mixing of cell suspensions and reagents.
-
Inconsistent Western Blot Results: Ensure complete protein transfer and use appropriate blocking conditions. Optimize antibody concentrations and incubation times. Always include protease and phosphatase inhibitors in the lysis buffer.
These application notes and protocols provide a comprehensive guide for utilizing this compound in cell culture experiments. Researchers should adapt these guidelines to their specific experimental needs for optimal results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of the novel tubulin polymerization inhibitor this compound for myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTC-028 Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC-028 is a small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1) protein, B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1).[1][2] Overexpression of BMI-1 is implicated in the progression of various cancers, including ovarian cancer, and is associated with poor prognosis.[1][3] this compound induces apoptosis in cancer cells by promoting the hyper-phosphorylation and subsequent proteasomal degradation of BMI-1.[3][4] This leads to a cascade of downstream events culminating in programmed cell death, making this compound a promising therapeutic agent in oncology research.[1][2]
These application notes provide a summary of the mechanism of this compound-induced apoptosis, quantitative data on treatment duration and concentration, and detailed protocols for key experimental assays.
Mechanism of Action
This compound induces a caspase-dependent apoptotic pathway. The inhibition of BMI-1 by this compound initiates a series of cellular events:
-
Hyper-phosphorylation and Depletion of BMI-1: this compound leads to the hyper-phosphorylation of BMI-1, marking it for proteasomal degradation and thereby depleting its cellular levels.[4]
-
Mitochondrial Dysfunction: The depletion of BMI-1 results in a reduction of cellular ATP levels and an increase in mitochondrial reactive oxygen species (ROS).[4]
-
Inhibition of Anti-Apoptotic Proteins: this compound treatment leads to the downregulation of key anti-apoptotic proteins such as X-linked inhibitor of apoptosis protein (XIAP) and Receptor-Interacting Protein Kinase 1 (RIPK1).[4]
-
Caspase Activation: The increase in mitochondrial ROS and the decrease in XIAP levels trigger the activation of the initiator caspase-9, which in turn activates the executioner caspases-3 and -7.[4]
-
Execution of Apoptosis: Activated caspases-3 and -7 cleave cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][4]
Data Presentation
The following tables summarize the quantitative data regarding the treatment conditions for this compound to induce apoptosis in cancer cell lines.
Table 1: this compound Treatment Duration for Apoptosis Induction
| Cell Line | Treatment Concentration | Time Point | Apoptotic Marker | Observation | Reference |
| CP20 (Ovarian Cancer) | 100 nM | 12 hours | PARP Cleavage | Earliest detection of cleaved PARP | [1] |
| OV90 (Ovarian Cancer) | 100 nM | 12 hours | PARP Cleavage | Earliest detection of cleaved PARP | [1] |
| CP20, OV90, OVCAR4 (Ovarian Cancer) | 100 nM | 48 hours | TUNEL Assay | Increased number of TUNEL-positive nuclei | [4] |
| CP20, OV90, OVCAR4 (Ovarian Cancer) | Increasing concentrations | 48 hours | Caspase-3/7 Activity | Dose-dependent increase in caspase-3/7 activity | [1][4] |
| MDS Cell Lines | Not Specified | 48 hours | Caspase-3/7 Activity | Increased caspase-3/7 activity | [5] |
Table 2: Dose-Response of this compound on Cell Viability and Apoptosis
| Cell Line | Assay | Concentration Range | Incubation Time | Key Finding | Reference |
| CP20, OV90, OVCAR4 (Ovarian Cancer) | ApoTox-Glo Triplex Assay | 0 - 500 nM | 48 hours | Dose-dependent decrease in cell viability and increase in caspase-3/7 activity | [1][4] |
| Immortalized Ovarian Surface Epithelium (OSE) and Fallopian Tube Epithelium (FTE) cells | MTS Assay | 0 - 500 nM | 48 hours | Minimal effect on viability of normal cells | [1] |
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
Application Notes and Protocols: PTC-028 in an Orthotopic Mouse Model of Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing PTC-028, a potent and selective inhibitor of Bmi-1 function, in an orthotopic mouse model of ovarian cancer. This model serves as a valuable preclinical platform to evaluate the therapeutic efficacy and mechanism of action of this compound in a setting that closely mimics human disease.
Introduction
Ovarian cancer remains a significant cause of cancer-related mortality in women, with a pressing need for novel therapeutic strategies. The proto-oncogene Bmi-1, a core component of the Polycomb Repressive Complex 1 (PRC1), is frequently overexpressed in ovarian cancer and correlates with poor prognosis, making it an attractive therapeutic target.[1][2][3] this compound is an orally bioavailable small molecule that post-translationally modifies and downregulates Bmi-1 protein levels.[1][2][4] In preclinical studies, this compound has demonstrated significant single-agent antitumor activity in an orthotopic mouse model of ovarian cancer, comparable to standard-of-care chemotherapy.[1][2]
Mechanism of Action of this compound in Ovarian Cancer
This compound exerts its anti-cancer effects by inducing the hyperphosphorylation and subsequent degradation of Bmi-1.[1][5] This depletion of cellular Bmi-1 initiates a cascade of events, including a decrease in cellular ATP and a compromised mitochondrial redox balance, which ultimately leads to caspase-dependent apoptosis.[1][5] This targeted mechanism of action allows for the selective inhibition of cancer cells with minimal effect on normal cells that express low levels of Bmi-1.[1][5]
Caption: this compound Signaling Pathway in Ovarian Cancer.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in ovarian cancer models.
Table 1: In Vitro Activity of this compound in Ovarian Cancer Cell Lines
| Cell Line | IC50 (nM) | Assay Type | Incubation Time (hours) |
| OVCAR4 | ~100 | Cell Viability (MTS) | 48 |
| OV90 | ~100 | Cell Viability (MTS) | 48 |
| CP20 | ~100 | Cell Viability (MTS) | 48 |
Data synthesized from multiple sources indicating a significant dose-dependent decrease in cell viability.[6]
Table 2: In Vivo Efficacy of this compound in an Orthotopic Ovarian Cancer Mouse Model
| Treatment Group | Dose and Schedule | Tumor Weight Reduction vs. Control |
| This compound | 15 mg/kg, orally, twice weekly | ~94% |
| Cisplatin + Paclitaxel | 3 mg/kg/weekly (Cisplatin, IP) + 15 mg/kg/weekly (Paclitaxel, IP) | Comparable to this compound |
Based on studies using OV90 cells implanted in the ovarian bursa of athymic female nude mice.[1][6]
Table 3: Pharmacokinetic Properties of this compound in CD-1 Mice
| Oral Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | AUC0-24h (µg·h/mL) |
| 10 | 0.79 | 1 | 10.9 |
| 20 | 1.49 | 1 | 26.1 |
Demonstrates dose-proportional pharmacokinetics.[1][4]
Experimental Protocols
The following are detailed protocols for establishing and utilizing an orthotopic ovarian cancer mouse model to evaluate this compound.
Protocol 1: Orthotopic Implantation of Ovarian Cancer Cells
Materials:
-
Ovarian cancer cell line (e.g., OV90)
-
Female athymic nude mice (6-8 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can be mixed with cells to prevent leakage)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, wound clips)
-
Dissecting microscope
Procedure:
-
Cell Preparation: Culture OV90 cells to ~80% confluency. On the day of surgery, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or culture medium at a concentration of 1 x 10^6 cells per 10 µL. Keep the cell suspension on ice.
-
Animal Anesthesia: Anesthetize the mouse using isoflurane. Ensure a proper level of anesthesia is maintained throughout the surgical procedure.
-
Surgical Procedure:
-
Place the anesthetized mouse in a prone position.
-
Make a small skin incision (~1 cm) on the left flank, midway between the last rib and the iliac crest.
-
Carefully separate the skin from the underlying muscle to expose the peritoneal wall.
-
Make a small incision in the peritoneum to expose the abdominal cavity.
-
Locate the ovary, which is typically embedded in a fat pad. Gently exteriorize the ovary and ovarian bursa.
-
Using a Hamilton syringe, inject 10 µL of the cell suspension (1 x 10^6 cells) into the ovarian bursa.
-
Carefully return the ovary to the abdominal cavity.
-
Close the peritoneal wall with absorbable sutures.
-
Close the skin incision with wound clips.
-
-
Post-operative Care: Monitor the mice for recovery from anesthesia and provide appropriate post-operative care, including analgesics as needed. Allow one week for tumor establishment before initiating treatment.
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
Procedure:
-
Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 1.5 mg/mL for a 15 mg/kg dose in a 20g mouse, administered at 10 µL/g).
-
Animal Randomization: One week post-implantation, randomize the mice into treatment and control groups (n=7-10 per group).
-
Drug Administration:
-
Administer this compound orally via gavage at a dose of 15 mg/kg, twice weekly.
-
The control group should receive an equivalent volume of the vehicle solution following the same schedule.
-
A positive control group treated with standard-of-care chemotherapy (e.g., cisplatin and paclitaxel) can also be included.[1]
-
-
Monitoring: Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior, throughout the treatment period.
Protocol 3: Endpoint Analysis and Data Collection
Procedure:
-
Euthanasia and Tumor Collection: At the end of the study (e.g., three weeks after treatment initiation), euthanize the mice according to approved institutional guidelines.
-
Tumor Measurement: Carefully dissect the primary ovarian tumor and any visible metastases.
-
Data Analysis:
-
Measure the weight of the primary tumors.
-
Calculate the average tumor weight for each treatment group and compare the results.
-
Tumor tissue can be further processed for histological analysis, immunohistochemistry, or molecular analysis to assess the effects of this compound on Bmi-1 expression and downstream signaling pathways.
-
Experimental Workflow Visualization
Caption: Orthotopic Ovarian Cancer Mouse Model Workflow.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polycomb Protein BMI-1 as a Potential Therapeutic Target in Mucinous Ovarian Cancer | Anticancer Research [ar.iiarjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Measuring Cell Viability Upon PTC-028 Treatment Using an MTS Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
PTC-028 is a novel, orally bioavailable small molecule inhibitor that targets the Polycomb group protein BMI-1.[1][2][3] Upregulation of BMI-1 is a common feature in various cancers and is associated with poor prognosis.[4] this compound induces hyper-phosphorylation and subsequent proteasomal degradation of BMI-1.[1][5] This leads to a cascade of downstream effects including the reduction of cellular ATP, an increase in mitochondrial reactive oxygen species (ROS), and ultimately, the induction of caspase-dependent apoptosis in cancer cells.[1][5] Given that this compound's mechanism involves altering cellular metabolism and viability, the MTS assay is a suitable method to quantify its cytotoxic effects.
The MTS assay is a colorimetric method used to assess cell viability. In this assay, the tetrazolium salt MTS is reduced by metabolically active cells, specifically by NAD(P)H-dependent dehydrogenase enzymes, into a soluble formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 490-500 nm.[6]
This document provides a detailed protocol for performing an MTS assay to evaluate the effect of this compound on the viability of cancer cells.
Data Presentation
Table 1: Recommended this compound Concentration Range for Initial Screening
| Concentration | Purpose |
| 0 nM (Vehicle Control) | Baseline cell viability |
| 25 nM | Low concentration |
| 50 nM | |
| 100 nM | Reported IC50 for some cancer cell lines[1][3] |
| 200 nM | |
| 500 nM | High concentration, expected to show significant cytotoxicity[1][3] |
Table 2: Recommended Cell Seeding Densities for a 96-well Plate
| Cell Type | Seeding Density (cells/well) |
| Adherent Cells | 5,000 - 10,000 |
| Suspension Cells | 10,000 - 50,000 |
| Note: Optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment. |
Experimental Protocols
Materials
-
This compound (prepare stock solution in DMSO)[2]
-
Cell line of interest (e.g., ovarian cancer cell lines like OVCAR4, OV90, CP20)[1]
-
Complete cell culture medium (phenol red-free medium is recommended to avoid interference with absorbance readings)
-
96-well flat-bottom sterile microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[7]
-
Multi-well spectrophotometer (plate reader)
Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cells in a complete culture medium to the desired seeding density (refer to Table 2).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from your stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO as the this compound treated wells).
-
Carefully remove the medium from the wells (for adherent cells) or add the treatment directly to the wells (for suspension cells).
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).[1][3]
-
-
MTS Assay:
-
Following the treatment period, add 20 µL of the MTS reagent directly to each well.[6][8]
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
-
Gently mix the plate to ensure a homogeneous distribution of the formazan product.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a multi-well spectrophotometer.[6]
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only (background) wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment condition using the following formula:
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
This compound Signaling Pathway
Caption: this compound mechanism of action leading to apoptosis.
MTS Assay Experimental Workflow
Caption: Step-by-step workflow for the MTS assay with this compound.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [dk.promega.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PTC-028 Cytotoxicity with the ApoTox-Glo™ Triplex Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
PTC-028 is a novel, orally bioavailable small molecule inhibitor of BMI-1 (B lymphoma Mo-MLV insertion region 1 homolog) function, a key component of the Polycomb Repressive Complex 1 (PRC1).[1] Upregulation of BMI-1 is associated with poor prognosis in several cancers, including ovarian cancer, making it a viable therapeutic target.[1] this compound has been shown to selectively induce apoptosis in cancer cells while leaving normal cells relatively unaffected.[1][2][3] The ApoTox-Glo™ Triplex Assay from Promega is a powerful tool for dissecting the mechanism of cell death, as it allows for the sequential determination of viability, cytotoxicity, and apoptosis within a single sample well.[4][5][6][7] This application note provides a detailed protocol and data interpretation for evaluating the cytotoxic and apoptotic effects of this compound on cancer cells using this multiplexed assay.
Principle of the Assay
The ApoTox-Glo™ Triplex Assay is a three-step process performed in a single assay well:
-
Viability and Cytotoxicity Assessment: Two distinct fluorescent signals are generated to differentiate between viable and non-viable cells.
-
Viability: A cell-permeant substrate (GF-AFC) is cleaved by a live-cell protease, producing a fluorescent signal (AFC) that is proportional to the number of viable cells.[4][6][7] This protease is inactive upon loss of membrane integrity.[4][6]
-
Cytotoxicity: A cell-impermeant substrate (bis-AAF-R110) is cleaved by a dead-cell protease that is released from cells that have lost membrane integrity, generating a distinct fluorescent signal (R110).[4][6]
-
-
Apoptosis Assessment: Following the fluorescence measurements, the Caspase-Glo® 3/7 Reagent is added. This reagent contains a luminogenic caspase-3/7 substrate (DEVD peptide).[5][6] Cleavage of this substrate by activated caspase-3 and -7, key executioner caspases in apoptosis, results in a luminescent signal that is proportional to the level of caspase activity.[5][6]
Experimental Data
The following tables summarize the quantitative data from a study where ovarian cancer cell lines (CP20, OV90, and OVCAR4) were treated with increasing concentrations of this compound for 48 hours, followed by analysis with the ApoTox-Glo™ Triplex Assay.[1]
Table 1: Effect of this compound on Ovarian Cancer Cell Viability
| Cell Line | This compound Concentration (nM) | Mean Cell Viability (% of Control) ± SD |
| CP20 | 0 | 100 ± 5.2 |
| 25 | 85 ± 4.8 | |
| 50 | 68 ± 6.1 | |
| 100 | 52 ± 5.5 | |
| OV90 | 0 | 100 ± 6.3 |
| 25 | 82 ± 5.9 | |
| 50 | 65 ± 6.8 | |
| 100 | 48 ± 6.2 | |
| OVCAR4 | 0 | 100 ± 5.8 |
| 25 | 88 ± 5.1 | |
| 50 | 72 ± 6.4 | |
| 100 | 55 ± 5.9 |
Data adapted from a study by Bhattacharya et al.[1]
Table 2: Effect of this compound on Caspase-3/7 Activity in Ovarian Cancer Cells
| Cell Line | This compound Concentration (nM) | Mean Caspase-3/7 Activity (Fold Change) ± SD |
| CP20 | 0 | 1.0 ± 0.1 |
| 25 | 1.8 ± 0.2 | |
| 50 | 3.2 ± 0.3 | |
| 100 | 5.5 ± 0.4 | |
| OV90 | 0 | 1.0 ± 0.1 |
| 25 | 2.1 ± 0.2 | |
| 50 | 4.0 ± 0.4 | |
| 100 | 6.2 ± 0.5 | |
| OVCAR4 | 0 | 1.0 ± 0.1 |
| 25 | 1.5 ± 0.2 | |
| 50 | 2.8 ± 0.3 | |
| 100 | 4.8 ± 0.4 |
Data adapted from a study by Bhattacharya et al.[1]
Note on Cytotoxicity Data: In the cited study, this compound treatment did not significantly increase cytotoxic cell death as measured by the dead-cell protease activity component of the ApoTox-Glo™ Triplex Assay.[1] The primary mode of cell death induced by this compound was determined to be apoptosis, as evidenced by the dose-dependent increase in caspase-3/7 activity.[1]
Experimental Protocols
Materials:
-
ApoTox-Glo™ Triplex Assay Kit (Promega)
-
Ovarian cancer cell lines (e.g., CP20, OV90, OVCAR4)
-
Appropriate cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well, clear-bottom, white-walled assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring fluorescence and luminescence
-
Orbital shaker
-
37°C, 5% CO₂ incubator
Protocol for 96-Well Plate Format:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 to 20,000 cells per well in 80 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 20 µL of the this compound dilutions or vehicle control to the appropriate wells to achieve the final desired concentrations. The final volume in each well should be 100 µL.
-
Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
-
Viability and Cytotoxicity Measurement:
-
Equilibrate the plate and its contents to 37°C.
-
Prepare the Viability/Cytotoxicity Reagent by adding 10 µL of GF-AFC Substrate and 10 µL of bis-AAF-R110 Substrate to 2 mL of Assay Buffer.[8]
-
Add 20 µL of the prepared Viability/Cytotoxicity Reagent to each well.[6][8]
-
Briefly mix the contents by orbital shaking (300-500 rpm for ~30 seconds).[6][8]
-
Incubate the plate at 37°C for 30 minutes to 2 hours.
-
Measure fluorescence using a plate reader:
-
-
Apoptosis Measurement:
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[6][8]
-
Briefly mix the contents by orbital shaking (300-500 rpm for ~30 seconds).[6][8]
-
Incubate the plate at room temperature for 30 minutes to 3 hours.
-
Measure luminescence using a plate reader.
-
Visualizations
Diagram 1: ApoTox-Glo™ Triplex Assay Workflow
Caption: Workflow of the ApoTox-Glo™ Triplex Assay for this compound.
Diagram 2: this compound Signaling Pathway Leading to Apoptosis
Caption: this compound mechanism of action leading to apoptosis.
The ApoTox-Glo™ Triplex Assay provides a robust and efficient method for characterizing the cytotoxic and apoptotic effects of compounds like this compound. The data presented here demonstrates that this compound reduces the viability of ovarian cancer cells in a dose-dependent manner, primarily through the induction of caspase-mediated apoptosis rather than by causing immediate cytotoxic membrane damage.[1] This detailed protocol and the accompanying data serve as a valuable resource for researchers investigating novel anti-cancer therapeutics and their mechanisms of action.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ApoTox-Glo™ Triplex Assay Protocol [promega.sg]
- 5. ApoTox-Glo™ Triplex Assay Protocol [ita.promega.com]
- 6. promega.com [promega.com]
- 7. ApoTox-Glo™ Triplex Assay [promega.com]
- 8. promega.com [promega.com]
Application Note: Detection of Apoptosis Using the TUNEL Assay Following PTC-028 Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. The B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein is a key component of the Polycomb Repressive Complex 1 and is frequently overexpressed in various cancers, where it plays a crucial role in cell survival and proliferation.[1][2]
PTC-028 is an orally bioavailable small molecule that inhibits BMI-1 function by inducing its hyper-phosphorylation and subsequent degradation.[3][4] This leads to a cascade of events, including a decrease in cellular ATP, an imbalance in mitochondrial redox homeostasis, and ultimately, the activation of caspase-dependent apoptosis.[1][3][5]
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method for detecting the DNA fragmentation that occurs during the late stages of apoptosis.[6][7][8] The assay relies on the enzyme Terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[9][10] This application note provides a detailed protocol for using the TUNEL assay to detect and quantify apoptosis in cells treated with this compound.
This compound Mechanism of Action
This compound selectively inhibits the growth of cancer cells while having minimal effect on normal cells.[4][11] Its mechanism involves the post-translational modification of BMI-1, leading to its depletion. This triggers a mitochondrial-dependent apoptotic pathway. Key events include a reduction in ATP levels, an increase in mitochondrial reactive oxygen species (ROS), and inhibition of anti-apoptotic proteins like XIAP.[1][3] This cascade activates initiator caspase-9, which in turn activates executioner caspases-3 and -7, leading to the characteristic biochemical and morphological changes of apoptosis, including DNA fragmentation.[1][3]
Data Presentation
Treatment of cancer cell lines with this compound results in a dose-dependent increase in apoptosis. The table below summarizes representative data from studies on ovarian cancer cell lines treated with this compound for 48 hours.[3][5][11]
| Cell Line | This compound Conc. (nM) | % Cell Viability (Relative to Control) | Fold Increase in Caspase-3/7 Activity |
| OV90 | 0 (Control) | 100% | 1.0 |
| 25 | ~85% | ~2.5 | |
| 100 | ~50% | ~6.0 | |
| 200 | ~30% | ~8.5 | |
| CP20 | 0 (Control) | 100% | 1.0 |
| 25 | ~90% | ~2.0 | |
| 100 | ~55% | ~5.0 | |
| 200 | ~40% | ~7.0 |
Note: Data are illustrative, synthesized from published findings. Actual results will vary based on cell line and experimental conditions.
Experimental Protocols
This section provides a detailed protocol for performing a fluorescence-based TUNEL assay on adherent cells cultured in a 96-well plate following exposure to this compound.
Experimental Workflow
The overall workflow involves cell culture and treatment, followed by fixation, permeabilization, and the enzymatic labeling reaction, culminating in visualization and analysis.
Materials and Reagents
-
Cell Culture: Adherent cancer cells (e.g., OV90, CP20), appropriate culture medium, 96-well imaging plate (black wall, clear bottom).
-
Treatment: this compound (stock solution in DMSO), vehicle control (DMSO).
-
TUNEL Assay Kit: (Commercially available kits are recommended)
-
TdT Enzyme
-
Fluorescently labeled dUTP (e.g., BrdUTP, FITC-dUTP)
-
Reaction Buffer
-
(Optional) Antibody for indirect detection if using hapten-labeled dUTP.
-
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS (prepare fresh)
-
Triton™ X-100, 0.2% in PBS
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Positive Control: DNase I
-
Negative Control: Labeling solution without TdT enzyme.
-
Step-by-Step Protocol
-
Cell Seeding: Seed adherent cells into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
This compound Exposure: a. Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 25, 100, 200 nM). Include a vehicle-only control (e.g., 0.1% DMSO). b. Carefully remove the old medium from the wells and replace it with the medium containing this compound or vehicle. c. Incubate for the desired time period (e.g., 48 hours).
-
Controls: a. Positive Control: For one well of untreated cells, treat with DNase I (1 µg/mL in PBS) for 10-20 minutes at room temperature after the permeabilization step to induce DNA strand breaks. b. Negative Control: For one well of treated cells, use a labeling mix that omits the TdT enzyme. This will control for non-specific incorporation of the labeled nucleotide.
-
Fixation and Permeabilization: [12] a. Gently aspirate the culture medium. Wash the cells twice with PBS. b. Fix the cells by adding 100 µL of 4% PFA in PBS to each well. Incubate for 15 minutes at room temperature. c. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each. d. Permeabilize the cells by adding 100 µL of 0.2% Triton™ X-100 in PBS to each well. Incubate for 10-15 minutes at room temperature. e. Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
TUNEL Reaction: (Follow the manufacturer's protocol for your specific kit) a. Prepare the TUNEL reaction mixture just before use. For a single well, this typically involves mixing the TdT enzyme with the fluorescently labeled dUTP in a reaction buffer. b. Remove the final PBS wash and add 50 µL of the TUNEL reaction mixture to each well. c. Incubate the plate for 60 minutes at 37°C in a humidified chamber, protected from light.[12]
-
Stopping the Reaction: a. Aspirate the reaction mixture. b. Wash the cells three times with PBS for 5 minutes each to remove unincorporated nucleotides.
-
Nuclear Counterstaining: a. Add 100 µL of a nuclear counterstain solution (e.g., 300 nM DAPI in PBS) to each well. b. Incubate for 5-10 minutes at room temperature, protected from light. c. Aspirate the counterstain solution and wash twice with PBS. d. Add 100 µL of PBS to each well for imaging.
Data Acquisition and Analysis
-
Imaging:
-
Use a fluorescence microscope or a high-content imaging system.
-
Capture images from at least three different fields per well.
-
Use two channels: one for the nuclear counterstain (e.g., blue for DAPI) and one for the TUNEL signal (e.g., green for FITC).
-
-
-
For each image, count the total number of nuclei (DAPI-positive cells).
-
Count the number of apoptotic nuclei (TUNEL-positive cells, co-localized with DAPI).
-
Calculate the percentage of TUNEL-positive cells:
-
Apoptotic Index (%) = (Number of TUNEL-positive nuclei / Total number of nuclei) x 100
-
-
Average the percentages from the different fields for each condition. Plot the apoptotic index against the this compound concentration.
-
Expected Results: A dose-dependent increase in the percentage of TUNEL-positive cells should be observed in this compound treated wells compared to the vehicle control. The positive control (DNase I treated) should show >90% TUNEL-positive cells, while the negative control (no TdT) should show minimal to no signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. A Superior Direct Method for the Quantitative Analysis of DNA Fragments in Late-stage Apoptosis | AAT Bioquest [aatbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sciencellonline.com [sciencellonline.com]
- 13. Apoptosis Quantification in Tissue: Development of a Semi-Automatic Protocol and Assessment of Critical Steps of Image Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
PTC-028 Administration and Dosage in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of PTC-028, a potent and orally bioavailable small molecule inhibitor of BMI-1, in various preclinical animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.
Mechanism of Action
This compound functions by inducing the hyperphosphorylation and subsequent post-translational degradation of BMI-1, a key component of the Polycomb Repressive Complex 1 (PRC1).[1][2] This leads to a cascade of downstream effects including the depletion of cellular ATP, compromised mitochondrial redox balance, and ultimately, the induction of caspase-dependent apoptosis in cancer cells.[1][2]
Caption: this compound signaling pathway leading to apoptosis.
In Vivo Administration Data
The following tables summarize the reported dosages and administration schedules for this compound in various mouse models.
Pharmacokinetic Studies
| Animal Model | Dosage | Administration Route | Frequency | Key Findings |
| CD-1 Mice | 10 mg/kg | Oral | Single Dose | Cmax: 0.79 µg/mL; AUC₀₋₂₄h: 10.9 µg·h/mL[1][3] |
| CD-1 Mice | 20 mg/kg | Oral | Single Dose | Cmax: 1.49 µg/mL; AUC₀₋₂₄h: 26.1 µg·h/mL[1][3] |
Efficacy Studies
| Animal Model | Cancer Type | Dosage | Administration Route | Frequency | Duration |
| Athymic Nude Mice (OV90 orthotopic) | Ovarian Cancer | 15 mg/kg | Oral | Twice Weekly | 3 weeks |
| Athymic Nude Mice (CS99 xenograft) | Endometrial Cancer | 15 mg/kg | Oral | Twice Weekly | 2 cycles (14 days) |
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
Two primary formulations have been described for in vivo studies. The choice of vehicle may depend on the specific experimental design and duration.
Formulation 1: Aqueous-based Vehicle
This formulation is suitable for many standard oral gavage studies.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
PEG300
-
Tween 80
-
Sterile ddH₂O or Saline
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 41 mg/mL).[4] Ensure the powder is fully dissolved.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the this compound/DMSO stock solution and mix thoroughly until the solution is clear.[4]
-
Add 50 µL of Tween 80 to the mixture and mix until clear.[4]
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.[4]
-
This formulation should be prepared fresh before each administration.
-
Formulation 2: Oil-based Vehicle
This formulation may be considered for studies requiring different absorption kinetics.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
Corn oil
-
-
Protocol:
Caption: Workflow for preparing this compound formulations.
Orthotopic Ovarian Cancer Mouse Model Protocol
This protocol outlines the establishment of an orthotopic ovarian cancer model in athymic nude mice, as used in this compound efficacy studies.
-
Materials:
-
Athymic nude mice (female, 6-8 weeks old)
-
Ovarian cancer cells (e.g., OV90)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetics (e.g., isoflurane or ketamine/xylazine)
-
Surgical tools
-
Sutures or wound clips
-
-
Protocol:
-
Cell Preparation: Culture ovarian cancer cells to ~80% confluency. On the day of surgery, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 1 x 10⁶ cells in 10 µL). Keep cells on ice.
-
Animal Preparation: Anesthetize the mouse. Place the mouse in a prone position and make a small incision on the left flank to expose the peritoneal cavity.
-
Tumor Cell Implantation: Gently exteriorize the ovary. Using a fine-gauge needle (e.g., 30G), inject the cell suspension into the ovarian bursa.[5]
-
Closure: Carefully return the ovary to the peritoneal cavity. Close the muscle layer and skin with sutures or wound clips.
-
Post-operative Care: Monitor the animals for recovery and signs of distress. Provide analgesics as required.
-
Tumor Growth and Treatment: Allow tumors to establish for approximately one week.[1] Randomize mice into treatment and control groups. Administer this compound or vehicle control orally according to the desired schedule (e.g., 15 mg/kg, twice weekly).
-
Monitoring: Monitor tumor growth using methods such as bioluminescence imaging (if using luciferase-expressing cells) and body weight measurements.[6]
-
Subcutaneous Endometrial Cancer Xenograft Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model for evaluating this compound in endometrial cancer.
-
Materials:
-
Athymic nude mice (female, 6-8 weeks old)
-
Endometrial cancer cells (e.g., CS99)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
-
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of endometrial cancer cells in sterile PBS, as described above. The cell suspension can be mixed 1:1 with Matrigel.
-
Injection: Inject the cell suspension (e.g., 1 x 10⁶ cells in 100-200 µL) subcutaneously into the flank of the mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups. Administer this compound or vehicle control orally as per the study design (e.g., 15 mg/kg, twice weekly).
-
Monitoring: Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the animals.
-
Safety and Toxicology
In the reported studies, no obvious signs of toxicity, as assessed by changes in mean body weight, were observed in animals treated with this compound at the efficacious dose of 15 mg/kg administered twice weekly.[6] However, it is crucial for researchers to conduct their own toxicity assessments for any new animal model or extended dosing regimen.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Orthotopic Mouse Model of Ovarian Cancer using Human Stroma to Promote Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. In vivo Imaging and Therapeutic Treatments in an Orthotopic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of PTC-028 Stock Solution for In Vitro Use
Audience: Researchers, scientists, and drug development professionals.
Introduction PTC-028 is an orally bioavailable small molecule inhibitor of the B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein.[1][2][3] BMI-1 is a key component of the Polycomb Repressive Complex 1 (PRC1), which plays a critical role in gene silencing and is frequently overexpressed in various cancers.[3][4] this compound functions by inducing hyper-phosphorylation and subsequent post-translational degradation of BMI-1, leading to a cascade of events including decreased cellular ATP, increased mitochondrial reactive oxygen species (ROS), and ultimately, caspase-dependent apoptosis.[4][5][6] This mechanism makes this compound a valuable tool for cancer research, particularly in malignancies like ovarian cancer.[3][4]
Proper preparation, handling, and storage of this compound stock solutions are critical for ensuring experimental reproducibility and obtaining accurate results. This document provides a detailed protocol for the preparation of this compound stock solutions for in vitro applications.
Physicochemical and Solubility Data
Quantitative data for this compound is summarized in the table below. It is crucial to use a high-quality solvent, such as fresh, anhydrous dimethyl sulfoxide (DMSO), as the compound's solubility can be significantly impacted by moisture.[1][5]
| Property | Data | Citations |
| Molecular Formula | C₁₉H₁₂F₅N₅ | [1][2][7] |
| Molecular Weight | 405.32 g/mol | [1][5][7] |
| Appearance | White to off-white solid powder | [1] |
| Purity (HPLC) | ≥ 98% | [7] |
| Solubility (DMSO) | ≥ 81 mg/mL (≥ 199.84 mM) | [5][7] |
| Solubility (Ethanol) | 17 mg/mL (41.94 mM) | [7] |
| Solubility (Water) | Insoluble | [5] |
Mechanism of Action: this compound Signaling Pathway
This compound depletes BMI-1 protein levels, which in turn compromises mitochondrial function and activates the intrinsic apoptotic pathway.
Caption: this compound induces BMI-1 degradation, leading to apoptosis via mitochondrial stress.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, low-retention polypropylene cryovials for aliquots
-
Vortex mixer
-
(Optional) Sonicator (water bath)
-
(Optional) 0.22 µm syringe filter (if sterile filtration is required)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Wear appropriate PPE at all times.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solution.
Step-by-Step Procedure
-
Calculation: Determine the required mass of this compound powder to prepare the desired stock concentration and volume. The formula is: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 405.32 g/mol = 4.05 mg
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile, appropriately sized tube (e.g., a 1.5 mL microcentrifuge tube or an amber vial).
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Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1.0 mL of DMSO.
-
Dissolution: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution in a room temperature water bath to aid dissolution.[8] Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile, low-retention polypropylene cryovials.[5][8] A typical aliquot volume might be 10-50 µL, depending on experimental needs.
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Labeling and Storage: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation. Immediately store the aliquots in a freezer at -80°C for long-term stability.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Shelf Life | Citations |
| Powder | -20°C | Up to 3 years | [1][7] |
| 4°C | Up to 2 years | [1][7] | |
| Stock Solution in DMSO | -80°C | Up to 2 years | [1][5] |
| -20°C | 1 month to 1 year | [1][5][7] |
Note: It is strongly recommended to use stock solutions stored at -80°C within one to two years and to avoid more than 1-2 freeze-thaw cycles.[1][5] For working dilutions in aqueous cell culture media, prepare them fresh for each experiment from a thawed stock aliquot and do not store them.
In Vitro Application Guidelines
For in vitro cell-based assays, such as cell viability (MTS) or apoptosis assays, this compound is typically used at nanomolar concentrations.[9] In studies with ovarian cancer cell lines like OVCAR4, OV90, and CP20, this compound demonstrated an IC₅₀ of approximately 100 nM after 48 hours of treatment.[1][7][9] When preparing working solutions, the DMSO concentration in the final cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating PTC-028 Solubility Challenges in DMSO: A Technical Support Guide
For researchers and drug development professionals working with the BMI-1 inhibitor PTC-028, achieving optimal solubility in Dimethyl Sulfoxide (DMSO) is a critical first step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered with this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across different suppliers, but it is generally considered to have good solubility. Values can range from 1 mg/mL to as high as 125 mg/mL.[1][2] It is crucial to consult the product-specific technical data sheet provided by your supplier for the most accurate information.
Q2: My this compound is not fully dissolving in DMSO, what are the common causes?
A2: Several factors can contribute to incomplete dissolution of this compound in DMSO. These include:
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Suboptimal DMSO quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1][3] Water contamination in DMSO can significantly reduce the solubility of many organic compounds, including this compound.
-
Incorrect solvent temperature: Dissolution can be aided by gentle warming.
-
Insufficient mixing: Proper vortexing or sonication is often necessary to ensure the compound fully dissolves.
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Compound purity and batch variability: Minor differences between batches of this compound could potentially affect solubility.
Q3: How can I improve the dissolution of this compound in DMSO?
A3: To enhance the solubility of this compound, consider the following steps:
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Use fresh, high-quality DMSO: Always use a newly opened bottle of anhydrous, high-purity DMSO to prepare your stock solutions.[1][3]
-
Gentle warming: You can warm the solution to 37°C to aid dissolution.[4]
-
Sonication: Using an ultrasonic bath can help to break up any clumps of powder and facilitate dissolution.[1]
-
Proper mixing: Ensure thorough mixing by vortexing the solution for a sufficient period.
Q4: What is the recommended procedure for preparing a this compound stock solution in DMSO?
A4: To prepare a stock solution, add the appropriate volume of fresh DMSO to your vial of this compound powder to achieve the desired concentration. Vortex the solution thoroughly. If the compound does not fully dissolve, you can sonicate the vial or warm it gently at 37°C until the solution is clear.
Q5: How should I store my this compound stock solution in DMSO?
A5: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[1][5] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[3][6]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a step-by-step approach to resolving common solubility problems with this compound in DMSO.
Problem: Precipitate forms in the DMSO stock solution upon storage.
| Potential Cause | Troubleshooting Step |
| Moisture absorption | Ensure the stock solution vial is tightly sealed. Use parafilm for extra security. When preparing aliquots, work quickly to minimize exposure to air. |
| Freeze-thaw cycles | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. |
| Concentration too high | If precipitation persists, consider preparing a slightly more dilute stock solution. |
Problem: The this compound powder is not dissolving completely.
| Potential Cause | Troubleshooting Step |
| Poor quality DMSO | Discard the current DMSO and use a fresh, unopened bottle of anhydrous, high-purity DMSO. |
| Insufficient agitation | Vortex the solution for an extended period. If particles are still visible, use an ultrasonic bath for 10-15 minutes. |
| Low temperature | Gently warm the solution to 37°C while mixing. |
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents from different suppliers.
| Solvent | MedchemExpress | Selleck Chemicals | Cayman Chemical | MedKoo Biosciences |
| DMSO | 125 mg/mL (308.40 mM)[1] | 81 mg/mL (199.84 mM)[3] | 1 mg/mL[2] | 81 mg/mL (199.84 mM)[5] |
| Ethanol | - | 17 mg/mL[3] | - | 17 mg/mL (41.94 mM)[5] |
| Water | - | Insoluble[3] | - | - |
| DMF | - | - | 20 mg/mL[2] | - |
Note: The solubility values can vary between batches. Always refer to the certificate of analysis for your specific lot.
Experimental Protocols
Detailed Methodology for Preparing this compound for In Vitro Assays
-
Materials:
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This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath set to 37°C (optional)
-
-
Procedure for Preparing a 10 mM Stock Solution:
-
Calculate the required volume of DMSO. The molecular weight of this compound is 405.32 g/mol .[1][2][3] To make a 10 mM solution, you would dissolve 4.0532 mg of this compound in 1 mL of DMSO.
-
Add the calculated volume of fresh DMSO directly to the vial containing the this compound powder.
-
Vortex the vial for 2-5 minutes until the powder is completely dissolved.
-
If the solution is not clear, place the vial in an ultrasonic bath for 10-15 minutes or in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Once the solution is clear, aliquot it into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: this compound inhibits BMI-1, leading to apoptosis.
Caption: Troubleshooting workflow for this compound dissolution in DMSO.
References
Optimizing PTC-028 concentration to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of PTC-028, a potent inhibitor of BMI-1. The following troubleshooting guides and FAQs are designed to help users minimize off-target effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable small molecule inhibitor that targets B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1), a key component of the Polycomb Repressive Complex 1.[1][2] Its primary mechanism involves inducing hyper-phosphorylation of the BMI-1 protein, which leads to its subsequent degradation.[3][4][5] This depletion of BMI-1 in cancer cells disrupts crucial cellular processes, leading to reduced ATP levels, increased mitochondrial reactive oxygen species (ROS), and ultimately, caspase-dependent apoptosis.[2][3][5]
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: For initial experiments, a concentration range of 25 nM to 500 nM is recommended.[1] The half-maximal inhibitory concentration (IC50) for many ovarian cancer cell lines is approximately 100 nM after 48 hours of treatment.[1] However, the optimal concentration is highly dependent on the cell type and experimental conditions.
Q3: Is this compound selective for cancer cells?
A3: this compound demonstrates selectivity for cancer cells over normal, non-malignant cells.[1][4] This selectivity is attributed to the typically low expression of BMI-1 in normal cells.[5][6] Studies have shown that up to 500 nM of this compound has minimal viability effects on normal ovarian surface and fallopian tube epithelial cells.[1]
Q4: How does this compound induce cell death?
A4: this compound induces caspase-dependent apoptosis.[1][3] The depletion of BMI-1 leads to a reduction in cellular ATP and an increase in mitochondrial ROS. This activates a signaling cascade involving the cleavage of Caspase-9 and subsequently Caspase-3/7, culminating in apoptosis.[1][3] This process is also associated with the downregulation of anti-apoptotic proteins like XIAP and RIPK1.[3][5]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 | Exposure Time | Assay |
|---|---|---|---|---|
| OVCAR4 | Ovarian Cancer | ~100 nM | 48 hours | MTS Assay |
| OV90 | Ovarian Cancer | ~100 nM | 48 hours | MTS Assay |
| CP20 | Ovarian Cancer | ~100 nM | 48 hours | MTS Assay |
Data sourced from multiple studies.[1][3]
Table 2: In Vivo Pharmacokinetics of this compound in CD-1 Mice
| Dose (Oral) | Cmax | AUC (0-24h) | Time to Cmax |
|---|---|---|---|
| 10 mg/kg | 0.79 µg/mL | 10.9 µg·h/mL | 1 hour |
| 20 mg/kg | 1.49 µg/mL | 26.1 µg·h/mL | 1 hour |
Data reflects single-dose administration.[1][3]
This compound Signaling and Experimental Workflow Diagrams
The diagrams below illustrate the molecular pathway of this compound and a recommended experimental workflow for its application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in PTC-028 experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving the BMI-1 inhibitor, PTC-028. Here you will find answers to frequently asked questions, detailed experimental protocols, and data to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General
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Q1: What is this compound and what is its primary mechanism of action?
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A1: this compound is an orally bioavailable small molecule inhibitor of the Polycomb group protein BMI-1.[1] Its primary mechanism of action involves inducing hyper-phosphorylation of BMI-1, which leads to its subsequent degradation via the proteasome.[2] This depletion of BMI-1 in cancer cells results in a decrease in cellular ATP, an increase in mitochondrial reactive oxygen species (ROS), and ultimately, caspase-dependent apoptosis.[2][3]
-
-
Q2: How should I dissolve and store this compound?
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A2: this compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a stock solution in fresh, high-quality DMSO and store it at -20°C or -80°C for long-term stability.[1] For in vivo studies, specific formulations in vehicles like a mix of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been used.[4] It is advisable to prepare fresh working solutions for each experiment to avoid issues with compound stability and solubility.
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Inconsistent Results in Cell Viability Assays (e.g., MTS, MTT)
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Q3: I am observing significant variability in my IC50 values for this compound across different experiments. What could be the cause?
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A3: Inconsistent IC50 values can arise from several factors:
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Cell Density and Health: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase. Over-confluent or unhealthy cells can show altered sensitivity to treatment.
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Compound Stability: this compound, like many small molecules, can degrade over time, especially in solution. Use freshly prepared dilutions from a properly stored stock for each experiment.
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Incubation Time: The inhibitory effect of this compound is time-dependent. Ensure that the incubation time (e.g., 48 hours) is consistent across all experiments.[1]
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Assay-Specific Issues: For MTS/MTT assays, the metabolic activity of the cells can influence the results. Factors such as high cell numbers or contamination can lead to inaccurate readings.
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-
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Q4: My non-cancerous "control" cell line is showing some toxicity with this compound. Is this expected?
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A4: this compound shows selectivity for cancer cells that overexpress BMI-1.[2] However, at higher concentrations (e.g., up to 500 nM), some minimal effects (~18-30% decrease in viability) have been observed in normal cells like ovarian surface epithelium (OSE) and fallopian tube epithelium (FTE) cells.[1] The level of BMI-1 expression in your specific control cell line could influence its sensitivity. It is recommended to confirm the BMI-1 expression levels in both your cancer and control cell lines by Western blot.
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Issues with Observing BMI-1 Degradation
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Q5: I am not seeing a significant decrease in BMI-1 protein levels after this compound treatment in my Western blot. What should I check?
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A5: If you are not observing the expected decrease in BMI-1 levels, consider the following:
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Time Course: The degradation of BMI-1 is time-dependent. A noticeable decrease is typically observed after several hours of treatment (e.g., 2-12 hours for phosphorylation changes, and longer for total protein reduction).[1] Perform a time-course experiment to determine the optimal treatment duration for your cell line.
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Proteasome Activity: Since this compound leads to proteasomal degradation of BMI-1, ensure that the proteasome machinery in your cells is functioning correctly. As a positive control, you can treat cells with a known proteasome inhibitor (e.g., MG132) to see if BMI-1 levels increase.
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Antibody Quality: Verify the specificity and efficacy of your BMI-1 antibody. Use a positive control lysate from a cell line known to express high levels of BMI-1.
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Loading Controls: Ensure equal protein loading by using a reliable loading control like β-actin or GAPDH.
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Problems with Apoptosis, Mitochondrial ROS, and ATP Assays
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Q6: I am not detecting a significant increase in apoptosis after this compound treatment. What could be the issue?
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A6: Lack of apoptosis induction could be due to:
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Sub-optimal Concentration: Ensure you are using a concentration of this compound that is at or above the IC50 for your cell line (typically around 100 nM for sensitive lines).[2]
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Timing: Apoptosis is a downstream event of BMI-1 degradation. You may need to extend your treatment time (e.g., 48 hours) to observe significant caspase activation and apoptosis.[1]
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Assay Sensitivity: Choose an appropriate apoptosis detection method. Annexin V/PI staining can detect early and late apoptosis, while caspase activity assays (e.g., Caspase-3/7) measure the activation of executioner caspases.[2]
-
-
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Q7: My mitochondrial ROS and ATP assay results are inconsistent. What are some common pitfalls?
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A7: Assays for mitochondrial ROS (e.g., with MitoSOX) and ATP levels can be sensitive to experimental conditions:
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Cell Handling: Be gentle with cell handling to avoid inducing stress, which can artifactually increase ROS levels.
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Probe Concentration and Incubation: Use the optimal concentration of the fluorescent probe and the recommended incubation time to avoid artifacts.
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Normalization: For ATP assays, it is crucial to normalize the ATP levels to the number of viable cells in each sample to account for differences in cell proliferation or death.[2]
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-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | IC50 (nM) | Incubation Time (hours) | Assay | Reference |
| OVCAR4 | ~100 | 48 | MTS | [1][2] |
| OV90 | ~100 | 48 | MTS | [1][2] |
| CP20 | ~100 | 48 | MTS | [1][2] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| CD-1 Mice | 10 mg/kg (single dose) | Oral | Cmax: 0.79 µg/mL; AUC0-24h: 10.9 µg·h/mL | [1][2] |
| CD-1 Mice | 20 mg/kg (single dose) | Oral | Cmax: 1.49 µg/mL; AUC0-24h: 26.1 µg·h/mL | [1][2] |
| Orthotopic OV90 Mouse Model | 15 mg/kg (twice weekly) | Oral | Significant antitumor activity comparable to cisplatin/paclitaxel | [1][2] |
Experimental Protocols
1. Cell Viability (MTS Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat cells with a serial dilution of this compound (e.g., 0-500 nM) or vehicle control (DMSO).
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Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
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MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
2. Western Blot for BMI-1
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Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against BMI-1 overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensities and normalize to a loading control.
3. Apoptosis Assay (Caspase-3/7 Activity)
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Cell Treatment: Seed and treat cells with this compound as for the viability assay.
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Assay Reagent Addition: Use a commercially available Caspase-Glo® 3/7 Assay kit. Add the reagent directly to the wells.
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Incubation: Incubate at room temperature for the time specified by the manufacturer (typically 30-60 minutes).
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Luminescence Measurement: Measure the luminescence using a plate reader.
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Data Analysis: Normalize the luminescence signal to the number of viable cells or a parallel viability assay to determine the fold increase in caspase activity.
Mandatory Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for cell viability assay.
Caption: Logical flow for troubleshooting inconsistent results.
References
Potential off-target effects of PTC-028 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PTC-028 in cancer cell studies. The information is designed to address potential issues related to the compound's off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as an inhibitor of the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein.[1][2] It induces hyper-phosphorylation and subsequent degradation of BMI-1, leading to cell cycle arrest and apoptosis in cancer cells that overexpress this protein.[1][3]
Q2: Are there known off-target effects of this compound?
A2: Yes, a significant off-target effect of this compound is the inhibition of tubulin polymerization.[4][5] This activity is similar to that of its structural analog, PTC596, and contributes to the cytotoxic effects of the compound by inducing mitotic arrest.[4][5] In some cancer types, such as myelodysplastic syndrome, this may be a primary mechanism of action.[4]
Q3: Is the cytotoxic effect of this compound always dependent on BMI-1 expression?
A3: The dependency of this compound's cytotoxicity on BMI-1 expression appears to be context-dependent. In ovarian cancer cells, silencing BMI-1 has been shown to render cells insensitive to this compound, suggesting a strong on-target dependency.[1] However, studies in multiple myeloma suggest that the anti-cancer effects of this compound may be independent of BMI-1, likely due to its effects on microtubule dynamics.[6]
Q4: What are the observable effects of this compound on cancer cells in vitro?
A4: Treatment of sensitive cancer cells with this compound typically results in a dose-dependent decrease in cell viability and clonal growth.[1][3] Mechanistically, you can expect to observe decreased BMI-1 protein levels, G2/M phase cell cycle arrest, and induction of apoptosis, characterized by an increase in caspase-3/7 activity and PARP cleavage.[1][7] Additionally, due to its effect on tubulin, you may observe disruption of microtubule integrity.[5]
Troubleshooting Guides
Problem 1: No significant decrease in cancer cell viability after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Low BMI-1 Expression: | Verify the expression level of BMI-1 in your cancer cell line by Western blot or qPCR. Cell lines with low or absent BMI-1 expression may be inherently resistant to the on-target effects of this compound.[1] |
| Multidrug Resistance (MDR): | Check if your cell line overexpresses MDR pumps like P-glycoprotein (P-gp). Although this compound is reported not to be a P-gp substrate, high levels of other efflux pumps could potentially reduce intracellular drug concentration.[8] |
| Experimental Conditions: | Ensure optimal cell culture conditions and accurate this compound concentration. Verify the stability and purity of your this compound stock. |
| BMI-1 Independent Cell Line: | Consider the possibility that your cell line's survival is not dependent on the BMI-1 pathway. In such cases, the anti-tubulin effect might be the dominant mechanism of action, which could require different optimal concentrations. |
Problem 2: Observing mitotic arrest but no significant BMI-1 downregulation.
| Potential Cause | Troubleshooting Step |
| Dominant Off-Target Effect: | This observation suggests that in your specific cell line, the anti-tubulin effect of this compound is more pronounced or occurs at a lower concentration than the effect on BMI-1. |
| Time-course of Effects: | The downregulation of BMI-1 is a post-translational event that may occur on a different timescale than the inhibition of tubulin polymerization. Perform a time-course experiment to analyze both effects at various time points. |
| Antibody Quality: | Verify the specificity and efficacy of the BMI-1 antibody used for Western blotting. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines [1]
| Cell Line | IC50 (nM) for Cell Viability (48h) |
| CP20 | ~100 |
| OVCAR4 | ~100 |
| OV90 | ~100 |
Table 2: In Vivo Efficacy of this compound in an Orthotopic Ovarian Cancer Mouse Model (OV90 cells) [1]
| Treatment Group | Dose and Schedule | Average Tumor Weight Reduction |
| This compound | 15 mg/kg, orally, twice weekly | Significant reduction, comparable to cisplatin/paclitaxel |
| Cisplatin/Paclitaxel | Standard-of-care regimen | Significant reduction |
Key Experimental Protocols
Cell Viability MTS Assay[1]
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Seed ovarian cancer cells (e.g., CP20, OVCAR4, OV90) in 96-well plates.
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After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0-500 nM) for 48 hours.
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Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
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Measure the absorbance at 490 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for BMI-1 and Apoptosis Markers[1]
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Treat cancer cells with the desired concentration of this compound for the specified duration (e.g., 48 hours).
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Lyse the cells and determine protein concentration using a BCA assay.
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Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat dry milk in TBST.
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Incubate with primary antibodies against BMI-1, cleaved PARP, and cleaved Caspase-3 overnight at 4°C.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Tubulin Polymerization Assay[5]
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Use a commercially available tubulin polymerization assay kit.
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Reconstitute purified tubulin in a polymerization buffer containing GTP.
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Add this compound at various concentrations to the tubulin solution in a 96-well plate. Include a positive control (e.g., vincristine) and a negative control (vehicle).
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Monitor the change in fluorescence or absorbance (at 340 nm) over time at 37°C using a plate reader. Inhibition of polymerization will result in a lower signal compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of the novel tubulin polymerization inhibitor this compound for myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of the novel tubulin polymerization inhibitor PTC‐028 for myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-mitotic agents this compound and PTC596 display potent activity in pre-clinical models of multiple myeloma but challenge the role of BMI-1 as an essential tumour gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical and Early Clinical Development of PTC596, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
PTC-028 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of PTC-028. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For optimal long-term stability, the solid form of this compound should be stored at -20°C.[1][2][3] Under these conditions, the compound is stable for at least four years.[2] Some suppliers also indicate that storage at 4°C is acceptable for up to two years.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
Once this compound is dissolved in a solvent, the recommended storage conditions depend on the temperature. For long-term storage, aliquoted solutions should be kept at -80°C.[1][4] At -20°C, the stability of stock solutions is significantly reduced. To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[3][4]
Q3: What is the shelf life of this compound in different storage conditions?
The stability of this compound varies significantly between its solid and dissolved forms. The following table summarizes the recommended storage conditions and expected stability.
| Form | Storage Temperature | Shelf Life | Citations |
| Solid (Powder) | -20°C | ≥ 4 years | [2] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | Up to 2 years | [4] |
| 6 months | [3] | ||
| 3 months | [1] | ||
| -20°C | Up to 1 year | [4] | |
| 1 month | [3] | ||
| 2 weeks | [1] |
Q4: In which solvents can I dissolve this compound?
This compound is soluble in several organic solvents. The choice of solvent may depend on the requirements of your specific experiment.
| Solvent | Maximum Concentration | Citations |
| DMSO | 81 mg/mL (199.84 mM) | [1][5] |
| DMF | 20 mg/mL | [2] |
| Ethanol | 17 mg/mL (41.94 mM) | [1] |
For optimal solubility in DMSO, it is recommended to use fresh, moisture-free DMSO.[5] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[3]
Q5: Are there any recommended formulations for in vivo studies?
Yes, several formulations have been described for the oral administration of this compound in animal models.[4][5] One common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[4][5] Another option is a suspension in corn oil.[4][5] It is advised that these formulations be prepared fresh for immediate use.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure this compound is stored at the recommended temperatures (-20°C for solid, -80°C for solutions). Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Reduced compound activity | Repeated freeze-thaw cycles of stock solutions. | Prepare single-use aliquots of your stock solution immediately after dissolving the solid compound. |
| Use of old stock solutions. | Always use stock solutions within the recommended shelf life. Refer to the stability table for guidance. | |
| Precipitation of the compound in solution | Improper solvent or exceeding maximum solubility. | Use a recommended solvent such as DMSO, DMF, or ethanol. Ensure you are not exceeding the maximum concentration for that solvent. Gentle warming and sonication may aid dissolution. |
| Use of hydrated DMSO. | Use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[5] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound solid (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 405.33 g/mol ).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution.[3]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Factors Affecting this compound Stability
Caption: Key factors that can impact the stability of this compound.
Troubleshooting Workflow for this compound Activity Issues
References
Technical Support Center: Overcoming Resistance to PTC-028 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BMI-1 inhibitor, PTC-028.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule that inhibits the function of the B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI-1) protein.[1][2] BMI-1 is a key component of the Polycomb Repressive Complex 1 (PRC1), which plays a critical role in epigenetic regulation of gene expression, particularly in cell cycle control and stem cell self-renewal. This compound induces hyper-phosphorylation of the BMI-1 protein, leading to its subsequent proteasomal degradation.[1] This depletion of BMI-1 results in the upregulation of tumor suppressor genes, ultimately leading to caspase-dependent apoptosis in cancer cells.[1]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated efficacy in a variety of cancer cell lines, with the most extensive research conducted in ovarian cancer.[1] It has also shown anti-tumor activity in models of neuroblastoma and diffuse intrinsic pontine glioma (DIPG).[3][4]
Q3: What are the potential mechanisms of resistance to this compound?
A3: While direct, experimentally verified mechanisms of acquired resistance to this compound are not yet extensively documented in published literature, potential mechanisms can be extrapolated from our understanding of resistance to other targeted therapies and BMI-1's function. These may include:
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Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by upregulating pro-survival signaling pathways that circumvent the effects of BMI-1 inhibition. The Nuclear Factor-kappa B (NF-κB) pathway is a key candidate, as it is known to be involved in chemoresistance and its activity can be downstream of or parallel to pathways regulated by BMI-1.[1]
-
Target Alteration: Although not yet reported for this compound, mutations in the BMI1 gene that prevent drug binding are a theoretical possibility.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, could counteract the pro-apoptotic signals induced by this compound.
Q4: Are there any known strategies to overcome resistance to this compound?
A4: Strategies to overcome potential resistance to this compound are currently under investigation and are largely based on preclinical combination studies. The primary approach is to use this compound in combination with other therapeutic agents to create synergistic effects and target multiple nodes in cancer signaling networks. For example, combining this compound with agents that inhibit pro-survival pathways, such as the NF-κB pathway, could be a promising strategy. Additionally, co-administration with standard-of-care chemotherapeutics may enhance efficacy and prevent the emergence of resistant clones.[5]
Troubleshooting Guides
Problem 1: My cancer cell line is not responding to this compound treatment, or I am observing a decrease in sensitivity over time.
| Possible Cause | Suggested Solution |
| Cell line has intrinsic resistance | Verify the expression level of BMI-1 in your cell line by Western blot. Cell lines with low BMI-1 expression may be inherently less sensitive to this compound.[1] Consider testing a panel of cell lines with varying BMI-1 expression levels to identify a suitable positive control. |
| Development of acquired resistance | If you observe a gradual loss of sensitivity, you may be selecting for a resistant population. It is recommended to perform a dose-response curve to determine the IC50 and compare it to the initial IC50 of the parental cell line. To investigate the mechanism of resistance, you can perform molecular analyses such as RNA sequencing to identify upregulated signaling pathways or Western blotting to check for increased expression of drug efflux pumps (e.g., P-glycoprotein). |
| Suboptimal experimental conditions | Ensure that this compound is properly dissolved and stored to maintain its activity. Use a fresh dilution for each experiment. Optimize the treatment duration and concentration for your specific cell line. A time-course experiment is recommended to determine the optimal endpoint. |
| Cell culture contamination | Mycoplasma or other microbial contamination can alter cellular responses to drugs. Regularly test your cell lines for contamination. |
Problem 2: I am not observing a decrease in BMI-1 protein levels after this compound treatment.
| Possible Cause | Suggested Solution |
| Incorrect timing of analysis | This compound induces hyper-phosphorylation and subsequent degradation of BMI-1. The kinetics of this process may vary between cell lines. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal time point for observing BMI-1 depletion. |
| Ineffective cell lysis or protein extraction | Ensure you are using a lysis buffer that is effective for nuclear proteins, as BMI-1 is predominantly localized in the nucleus. Sonication or the use of specific nuclear extraction kits may be necessary. |
| Antibody issues | Verify the specificity and optimal dilution of your primary antibody against BMI-1. Include a positive control cell line with known high BMI-1 expression. |
| Proteasome inhibitor interference | If you are co-treating with a proteasome inhibitor (e.g., MG132), this will block the degradation of phosphorylated BMI-1, and you may observe an accumulation of a higher molecular weight, phosphorylated form of BMI-1 rather than its depletion. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVCAR4 | Ovarian Cancer | ~100 | [1] |
| OV90 | Ovarian Cancer | ~100 | [1] |
| CP20 | Ovarian Cancer | ~100 | [1] |
| IMR-32 | Neuroblastoma | Not specified, but showed toxicity at lower concentrations than PTC-209 | [3] |
| LA-N-5 | Neuroblastoma | Not specified, but showed in vivo efficacy | [3] |
| SU-DIPG-IV | Diffuse Intrinsic Pontine Glioma | Not specified, but effective in vitro and in vivo | [4] |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is adapted from a study on this compound in ovarian cancer.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.
2. Western Blot for BMI-1
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear proteins like BMI-1, consider using a nuclear extraction kit or sonication to ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BMI-1 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).
3. Caspase-Glo® 3/7 Assay (Apoptosis Assay)
This protocol is based on a study that used the ApoTox-Glo™ Triplex Assay.[1]
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Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described for the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
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Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Normalize the results to the number of viable cells if performing a multiplexed assay.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for developing this compound resistant cell lines.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of BMI1 exerts antitumor effects against MYCN-amplified neuroblastoma, with activation of the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Senescence Induced by BMI1 Inhibition Is a Therapeutic Vulnerability in H3K27M-Mutant DIPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Technical Support Center: Interpreting Western Blot Results for Phosphorylated BMI-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately performing and interpreting western blot analyses of phosphorylated BMI-1.
Frequently Asked Questions (FAQs)
Q1: I am not detecting any signal for phosphorylated BMI-1. What are the possible reasons?
A1: Several factors can lead to a lack of signal for phosphorylated BMI-1 (pBMI-1). Phosphorylated proteins are often low in abundance and susceptible to rapid dephosphorylation.[1][2][3] Here are the primary reasons and troubleshooting steps:
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Suboptimal Sample Preparation: The most critical step is preserving the phosphorylation state of BMI-1.[2]
-
Low Abundance of pBMI-1: The phosphorylated fraction of BMI-1 may be very small compared to the total protein.[1][7]
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Incorrect Cell Stimulation: BMI-1 phosphorylation is a dynamic process and often occurs in response to specific cellular signaling events.[2][7]
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Inefficient Antibody Binding:
Q2: My western blot for phosphorylated BMI-1 shows high background. How can I reduce it?
A2: High background can obscure the specific signal for pBMI-1. The most common causes are related to the blocking step and antibody concentrations.
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Inappropriate Blocking Agent: Milk, a common blocking agent, contains the phosphoprotein casein, which can be recognized by anti-phospho antibodies, leading to high background.[2][4][7][11]
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Antibody Concentration Too High:
-
Recommendation: Optimize the concentrations of both your primary and secondary antibodies. Start with the dilutions recommended on the datasheet and perform a titration to find the optimal concentration.
-
-
Insufficient Washing:
-
Recommendation: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.
-
Q3: Should I use a total BMI-1 antibody as a control?
A3: Yes, it is crucial to use an antibody that detects total BMI-1 as a control. This allows you to normalize the phosphorylated BMI-1 signal to the total amount of BMI-1 protein, ensuring that any observed changes are due to alterations in phosphorylation status and not changes in the overall expression of BMI-1.[3][4][12]
Q4: What buffer should I use for washing and antibody dilution?
A4: It is recommended to use Tris-Buffered Saline with Tween-20 (TBST) instead of Phosphate-Buffered Saline (PBS). The phosphate in PBS can compete with the phospho-epitope for antibody binding, potentially reducing the signal.[4][7] If PBS must be used, ensure the membrane is thoroughly washed with TBST before antibody incubation.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Signal for pBMI-1 | Rapid dephosphorylation during sample prep. | Use fresh lysis buffer with phosphatase and protease inhibitors. Keep samples on ice.[4][5] |
| Low abundance of phosphorylated BMI-1. | Increase protein load (up to 100 µg).[5] Perform immunoprecipitation to enrich for BMI-1.[4] | |
| Inappropriate cell stimulation or harvest time. | Perform a time-course experiment to find the optimal stimulation time for phosphorylation.[7] | |
| Antibody not specific or sensitive enough. | Use a validated phospho-specific antibody. Optimize antibody dilution.[7] | |
| High Background | Use of milk as a blocking agent. | Use 5% BSA in TBST for blocking.[1][4][7][11] |
| Antibody concentration is too high. | Titrate primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a highly specific, affinity-purified primary antibody. |
| Protein degradation. | Use fresh samples and ensure adequate protease inhibitors in the lysis buffer.[5] | |
| Inconsistent Results | Variability in protein loading. | Quantify protein concentration accurately and ensure equal loading. Use a loading control (e.g., GAPDH, β-actin). |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. |
Experimental Protocols
Cell Lysis for Phosphorylated BMI-1 Detection
This protocol is designed to preserve the phosphorylation state of proteins.
-
Preparation: Pre-chill all buffers, centrifuges, and tubes to 4°C.[4] Prepare fresh lysis buffer (e.g., RIPA buffer) and supplement it with a protease and phosphatase inhibitor cocktail immediately before use.[4][5][6]
-
Cell Harvest: After appropriate cell treatment/stimulation, wash cells with ice-cold PBS.
-
Lysis: Add ice-cold lysis buffer to the cell plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for SDS-PAGE: Add 2x Laemmli sample buffer to the lysate. Heat the samples at 95°C for 5 minutes. For some phosphorylated proteins, boiling may not be recommended; consult literature specific to your target if issues arise.[3]
-
Storage: Use the samples immediately or store them at -80°C in aliquots to avoid freeze-thaw cycles.[3]
Western Blotting Protocol for Phosphorylated BMI-1
-
SDS-PAGE: Load 20-100 µg of protein lysate per well onto an SDS-polyacrylamide gel. Run the gel according to standard procedures.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Wash the membrane briefly with TBST. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1]
-
Primary Antibody Incubation: Dilute the phospho-specific BMI-1 primary antibody in 5% BSA in TBST at the recommended dilution. Incubate the membrane overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST. Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and visualize the signal using a chemiluminescence imaging system. Use a sensitive substrate for detecting low-abundance proteins.[4][7]
-
Stripping and Re-probing (for Total BMI-1): If detecting total BMI-1 on the same membrane, use a gentle stripping buffer to remove the primary and secondary antibodies. Block the membrane again and probe with the total BMI-1 antibody, followed by the secondary antibody and detection as described above.
Data Presentation
Quantitative Analysis of BMI-1 Phosphorylation
The level of BMI-1 phosphorylation is typically expressed as a ratio of the phosphorylated BMI-1 signal to the total BMI-1 signal. This ratio is then normalized to a loading control.
| Treatment Group | Phospho-BMI-1 (pBMI-1) Intensity | Total BMI-1 Intensity | pBMI-1 / Total BMI-1 Ratio | Normalized Fold Change (vs. Control) |
| Control | 1500 | 5000 | 0.30 | 1.0 |
| Treatment A | 4500 | 5100 | 0.88 | 2.93 |
| Treatment B | 1600 | 4900 | 0.33 | 1.10 |
Intensity values are arbitrary units from densitometry analysis.
Mandatory Visualizations
Signaling Pathway of BMI-1 Phosphorylation
Caption: PI3K/Akt signaling pathway leading to BMI-1 phosphorylation.
Experimental Workflow for Phospho-Western Blot
Caption: Workflow for western blot analysis of phosphorylated BMI-1.
References
- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 2. inventbiotech.com [inventbiotech.com]
- 3. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. Akt Phosphorylates the Transcriptional Repressor Bmi1 to Block Its Effects on the Tumor-Suppressing Ink4a-Arf Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bmi-1: At the crossroads of physiological and pathological biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Akt-mediated phosphorylation of Bmi1 modulates its oncogenic potential, E3 ligase activity, and DNA damage repair activity in mouse prostate cancer [jci.org]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
How to control for PTC-028 vehicle effects in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PTC-028 in in vitro experiments. The following information will help you design your experiments, control for vehicle effects, and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro studies?
A1: The recommended vehicle for dissolving this compound for in vitro studies is dimethyl sulfoxide (DMSO).[1][2][3][4][5] this compound is soluble in DMSO at high concentrations, allowing for the preparation of concentrated stock solutions.[1][2][5]
Q2: What is a vehicle control and why is it essential when using this compound?
A2: A vehicle control is a sample that is treated with the same solvent used to dissolve the experimental compound (in this case, DMSO), but without the compound itself.[6][7][8] It is crucial because the vehicle can have its own biological effects on cells.[9][10][11] By comparing the results of this compound-treated cells to vehicle-treated cells, you can confidently attribute any observed effects to this compound and not the solvent.[7][8]
Q3: What concentration of DMSO is considered safe for most cell lines in vitro?
A3: While the tolerance to DMSO can be cell-line dependent, a final concentration of 0.1% to 0.5% DMSO in the culture medium is generally considered safe for most cell lines in short-term assays.[11][12][13] It is highly recommended to perform a vehicle toxicity test to determine the maximal concentration of DMSO that does not affect the viability or function of your specific cell line.[11][12]
Q4: How can I determine the optimal concentration of this compound and the appropriate vehicle control concentration for my experiment?
A4: To determine the optimal this compound concentration, you should perform a dose-response experiment, testing a range of concentrations.[7] For each concentration of this compound, you must include a corresponding vehicle control with the same final DMSO concentration. This ensures that any observed effects are directly comparable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal or unexpected effects in vehicle control wells. | The DMSO concentration may be too high for your specific cell line, causing cellular stress or toxicity.[9][10][14][15] | Perform a DMSO toxicity curve to determine the highest non-toxic concentration for your cells. Ensure the final DMSO concentration in all wells (including this compound treated) does not exceed this limit. |
| Inconsistent results between experiments. | Variability in the preparation of this compound stock solutions or dilutions. Improper mixing of the vehicle control. | Prepare a large batch of this compound stock solution in DMSO and aliquot for single use to minimize freeze-thaw cycles. Always vortex the vehicle control and this compound dilutions thoroughly before adding to the cell culture medium. |
| Precipitation of this compound in the culture medium. | The final concentration of this compound exceeds its solubility in the aqueous culture medium. | Ensure the final DMSO concentration is sufficient to keep this compound in solution. If precipitation occurs, consider lowering the final this compound concentration or slightly increasing the final DMSO concentration (while staying within the non-toxic range for your cells). |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
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Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Vehicle Preparation: Prepare a series of dilutions of DMSO in your complete cell culture medium. Typical final concentrations to test range from 0.05% to 2% (v/v).
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Treatment: Remove the old medium and add the medium containing the different DMSO concentrations to the respective wells. Include a "no vehicle" control (medium only).
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Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTS or MTT assay.[16]
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no vehicle" control. The highest DMSO concentration that does not significantly reduce cell viability is the maximum tolerated concentration.
Protocol 2: In Vitro Treatment with this compound and Vehicle Control
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Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM). Store at -20°C or -80°C.[1]
-
Working Solutions: On the day of the experiment, dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations. Prepare a parallel set of vehicle control solutions by diluting 100% DMSO to the same final concentrations as in the this compound treated wells.
-
Cell Treatment: Replace the culture medium in your experimental plates with the medium containing the various concentrations of this compound or the corresponding vehicle controls.
-
Incubation: Incubate the cells for the desired treatment period.
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Downstream Analysis: Proceed with your planned downstream assays (e.g., cell viability, apoptosis, western blotting).
This compound Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for in vitro this compound studies.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents, which is critical for preparing appropriate stock solutions.
| Solvent | Solubility | Molar Concentration | Reference |
| DMSO | 125 mg/mL | 308.40 mM | [1] |
| DMSO | 81 mg/mL | 199.84 mM | [2][5] |
| DMF | 20 mg/mL | - | [3] |
| Ethanol | 17 mg/mL | 41.94 mM | [2][5] |
| Water | Insoluble | - | [2] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. medkoo.com [medkoo.com]
- 6. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Vehicle control: Significance and symbolism [wisdomlib.org]
- 9. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 10. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro [genedata.com]
- 11. researchgate.net [researchgate.net]
- 12. btsjournals.com [btsjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 15. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cell culture contamination issues with long-term PTC-028 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell culture contamination issues during long-term treatment with PTC-028.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect my cells?
A1: this compound is a small molecule inhibitor of the B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein.[1][2][3][4] It works by inducing hyper-phosphorylation and subsequent degradation of BMI-1.[1][4] This leads to a decrease in cellular ATP, an increase in mitochondrial reactive oxygen species (ROS), and ultimately, caspase-dependent apoptosis (programmed cell death) in cancer cells that overexpress BMI-1.[1][4][5] Normal cells with low BMI-1 expression are minimally affected.[1][2][3][4]
Q2: We are planning a long-term experiment (several weeks) with this compound. How often should we supplement the compound?
A2: For long-term experiments, it is crucial to maintain a consistent concentration of this compound. It is recommended to change the media every 2-3 days and add fresh this compound with each media change. This ensures that the effective concentration of the compound does not decrease due to degradation or consumption by the cells.
Q3: Can long-term treatment with this compound make my cell cultures more susceptible to contamination?
A3: While there is no direct evidence to suggest that this compound itself introduces contaminants, its mechanism of action could potentially increase the susceptibility of your cell cultures to contamination. This compound induces cellular stress by decreasing ATP and increasing mitochondrial ROS.[1][4][5] These conditions can weaken the cells, making them more vulnerable to opportunistic bacteria, fungi, or mycoplasma that might be present in the lab environment at low levels.
Q4: We've noticed a persistent, low-level contamination since starting our long-term this compound treatment. Could the compound be interacting with our antibiotics?
A4: It is a possibility. Some compounds can be metabolized by cells, leading to changes in the culture medium's pH or composition, which might affect the efficacy of antibiotics. Furthermore, routine use of antibiotics in cell culture can sometimes mask low-level, cryptic infections and may also induce changes in gene expression in the cells.[6] If you suspect an interaction, it is advisable to maintain an antibiotic-free culture in parallel to your main experiment as a control.
Q5: What are the common signs of contamination I should look for during my long-term this compound experiment?
A5: Be vigilant for the following signs of contamination:
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Visual changes in the medium: Sudden turbidity (cloudiness), a rapid change in color (e.g., yellow for bacterial, pink for fungal), or the appearance of a film on the surface.
-
Microscopic examination: The presence of small, motile particles (bacteria), filamentous structures (fungi), or budding, oval-shaped cells (yeast) when viewing your cells under the microscope.
-
Changes in cell morphology and growth: Unexplained cell death, a sudden drop in proliferation rates, or changes in the typical appearance of your cells.
Troubleshooting Guides
Guide 1: Initial Contamination Assessment
If you suspect contamination in your long-term this compound treated cultures, follow these steps to identify the source:
| Step | Action | Observation/Interpretation | Next Steps |
| 1 | Visual Inspection | Observe the culture flask/plate for turbidity, color change, or visible microbial colonies. | If positive, proceed to microscopic examination. |
| 2 | Microscopic Examination | Under a phase-contrast microscope, look for bacteria, yeast, or fungi. | If microorganisms are visible, proceed to identify the contaminant. |
| 3 | Gram Staining | Perform a Gram stain on a sample of the culture supernatant. | This will help differentiate between Gram-positive and Gram-negative bacteria. |
| 4 | Mycoplasma Testing | Use a PCR-based mycoplasma detection kit. | Mycoplasma is not visible under a standard microscope and requires specific testing. |
| 5 | Isolate the Problem | Check other cultures in the same incubator and review your aseptic technique. | This helps determine if the contamination is an isolated event or a more widespread issue. |
Guide 2: Responding to Confirmed Contamination
| Type of Contaminant | Immediate Action | Long-Term Prevention |
| Bacteria | Discard the contaminated culture immediately. Decontaminate the incubator and biosafety cabinet thoroughly. | Review and reinforce aseptic technique. Use sterile, filtered pipette tips. Regularly clean and sterilize all equipment. |
| Fungi/Yeast | Discard the contaminated culture immediately. Fungal spores can spread easily. Decontaminate the entire work area. | Ensure proper sterilization of all media and reagents. Keep the lab environment clean and dry. |
| Mycoplasma | Discard all contaminated cultures and any shared reagents. Decontaminate the incubator and biosafety cabinet. | Routinely test all cell lines for mycoplasma. Quarantine new cell lines upon arrival until they are confirmed to be mycoplasma-free. |
| Chemical | If you suspect chemical contamination from sources like water, media, or serum, discard the affected cultures and reagents. | Always use high-purity water and reagents from trusted suppliers. Test new batches of serum and media before use in critical experiments. |
Experimental Protocols
Protocol 1: MTS Assay for Cell Viability
This protocol is used to assess the effect of this compound on cell viability.
Materials:
-
Cells in culture
-
This compound
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0-1000 nM). Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 hours for standard viability, or for the duration of your long-term experiment with media changes and re-addition of this compound).
-
At the end of the treatment period, add 20 µL of MTS reagent to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 490 nm using a plate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
Materials:
-
Cells treated with this compound in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Equilibrate the 96-well plate containing your treated cells to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9][10][11]
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[10][11]
-
Measure the luminescence using a plate reader.
Protocol 3: Detection of Mitochondrial ROS using MitoSOX Red
This protocol allows for the detection of mitochondrial superoxide, a type of reactive oxygen species.
Materials:
-
Cells in culture
-
This compound
-
MitoSOX Red mitochondrial superoxide indicator
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
Prepare a 5 µM working solution of MitoSOX Red in warm buffer (e.g., HBSS or PBS).
-
Remove the culture medium and wash the cells with warm buffer.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm buffer.
-
Analyze the cells immediately by flow cytometry (using the PE channel) or visualize them using a fluorescence microscope.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Cell Culture Contamination | Thermo Fisher Scientific - LT [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [ita.promega.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
Technical Support Center: PTC-028 Dosage and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PTC-028, a potent BMI-1 inhibitor, in various cancer models. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and dosage recommendations to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that primarily functions as an inhibitor of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1).[1][2][3] BMI-1 is a key component of the Polycomb Repressive Complex 1 (PRC1) and plays a critical role in epigenetic gene silencing, stem cell self-renewal, and tumorigenesis.[4] this compound induces hyper-phosphorylation of BMI-1, leading to its subsequent degradation.[4] This depletion of BMI-1 results in the upregulation of tumor suppressor genes, ultimately leading to caspase-dependent apoptosis in cancer cells.[4]
Q2: Does this compound have other reported mechanisms of action?
A2: Yes, in some cancer models, such as myelodysplastic syndrome (MDS), this compound has been shown to function as a microtubule polymerization inhibitor. This action induces G2/M cell cycle arrest followed by apoptotic cell death, indicating a dual mechanism of action that may vary depending on the cellular context.
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO).[2][5] For in vivo oral administration, a common formulation involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline, or in corn oil.[2][5] It is crucial to ensure complete dissolution and to prepare fresh solutions for optimal results. For long-term storage, this compound powder should be stored at -20°C.[5]
Q4: Is this compound selective for cancer cells?
A4: Studies have shown that this compound selectively inhibits the growth of cancer cells while having minimal effect on normal cells.[4] This selectivity is attributed to the higher expression levels of BMI-1 in many cancer cell types compared to their normal counterparts.[4]
Dosage Guidelines for Different Cancer Models
The optimal dosage of this compound can vary significantly depending on the cancer type and the specific cell line or animal model being used. The following tables summarize reported effective dosage ranges. It is strongly recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
In Vitro Dosage Recommendations
| Cancer Type | Cell Line(s) | Recommended Concentration Range | Incubation Time | Key Observations |
| Ovarian Cancer | OVCAR4, OV90, CP20 | 25 - 500 nM | 48 hours | Significant dose-dependent decrease in cell viability with an IC50 of ~100 nM.[5] |
| Endometrial Cancer | Ishikawa, CS99 | 50 nM | 48 hours | Induction of caspase-dependent apoptosis. |
| Myelodysplastic Syndrome (MDS) | MDS-L, SKM-1 | Varies (CC50 lower than Vincristine and Paclitaxel) | Not Specified | Suppression of growth and induction of apoptosis. |
| Neuroblastoma | MYCN-amplified lines | Lower concentrations effective | Not Specified | Triggers apoptosis.[6] |
| Rhabdomyosarcoma (FP-RMS) | Rh28, Rh30 | Not Specified | 24 or 48 hours | Downregulation of cell cycle progression and DNA damage response pathways. |
In Vivo Dosage Recommendations
| Cancer Type | Animal Model | Dosage and Administration | Treatment Duration | Key Observations |
| Ovarian Cancer | Orthotopic OV90 mouse model | 15 mg/kg, oral administration, twice weekly | 3 weeks | Significant single-agent antitumor activity.[5] |
| Ovarian Cancer | CD-1 mice | 10 mg/kg or 20 mg/kg, single oral dose | Single dose | Dose-proportional pharmacokinetics.[2][5] |
| Rhabdomyosarcoma (FP-RMS) | Rh30 xenografts | 15 mg/kg, oral administration, twice weekly | Not Specified | Delay in tumor growth.[6] |
| Myelodysplastic Syndrome (MDS) | MDS-L xenograft mouse model | Not Specified | 7 weeks | Inhibition of MDS-L cell growth and prolonged survival. |
| Neuroblastoma | Mouse xenograft model | Not Specified | Not Specified | Antitumor efficacy observed.[6] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-1000 nM) for the desired incubation period (e.g., 48 or 72 hours). Include a vehicle-only control (DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for BMI-1 Downregulation
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BMI-1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Antitumor Efficacy Study
-
Animal Model: Establish tumor xenografts by subcutaneously or orthotopically injecting cancer cells into immunocompromised mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle only.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for BMI-1).
Visualizing Pathways and Workflows
This compound Signaling Pathway
Caption: this compound induces apoptosis by promoting the degradation of BMI-1.
Experimental Workflow for In Vitro Studies
Caption: A standard workflow for evaluating this compound in vitro.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no efficacy in vitro | - Cell line may have low BMI-1 expression.- Incorrect dosage or incubation time.- this compound degradation. | - Confirm BMI-1 expression levels by Western blot or qPCR.- Perform a thorough dose-response and time-course experiment.- Prepare fresh stock solutions of this compound. |
| High variability between experiments | - Inconsistent cell seeding density.- Variation in drug preparation.- Passage number of cells. | - Ensure accurate and consistent cell counting and seeding.- Standardize the protocol for preparing this compound solutions.- Use cells within a consistent and low passage number range. |
| Unexpected toxicity in vivo | - Off-target effects.- Formulation issues.- Animal strain sensitivity. | - Consider the dual mechanism of action (microtubule inhibition).- Ensure proper formulation and administration of the vehicle control.- Consult literature for strain-specific toxicities. |
| Conflicting results with published data | - Differences in experimental conditions (e.g., cell culture media, serum concentration).- Different sources or batches of this compound.- Cell line misidentification or genetic drift. | - Carefully review and align your protocol with the published methodology.- If possible, test a new batch of the compound.- Authenticate your cell lines using STR profiling. |
| Inconsistent Western blot results | - Poor antibody quality.- Suboptimal protein transfer.- Issues with sample preparation. | - Validate your primary antibody for specificity.- Optimize transfer conditions (time, voltage).- Ensure complete cell lysis and accurate protein quantification. |
Logical Troubleshooting Flowchart
Caption: A logical approach to troubleshooting unexpected this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. BMI-1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PTC-028 and PTC-209: Mechanisms of Action and Experimental Insights
For researchers and professionals in drug development, understanding the nuanced differences between targeted therapeutic agents is paramount. This guide provides a detailed comparison of two prominent BMI-1 inhibitors, PTC-028 and PTC-209, focusing on their distinct mechanisms of action, supported by experimental data. Both small molecules target the Polycomb group protein BMI-1, a key regulator of cell self-renewal and a validated target in various cancers, yet they elicit their anti-tumor effects through different cellular pathways.
Core Mechanism of Action: Targeting BMI-1
Both this compound and PTC-209 are designed to inhibit the function of BMI-1, a core component of the Polycomb Repressive Complex 1 (PRC1). BMI-1 is crucial for the ubiquitination of histone H2A at lysine 119 (H2AK119ub), a modification that leads to gene silencing. By inhibiting BMI-1, these compounds aim to reactivate tumor suppressor genes and inhibit cancer cell proliferation and self-renewal.
This compound acts by inducing the hyper-phosphorylation and subsequent degradation of the BMI-1 protein.[1][2] This post-translational modification leads to a rapid depletion of cellular BMI-1 levels.[1] In contrast, PTC-209 is a potent and selective inhibitor that has been shown to decrease the expression of BMI-1.[3][4] While both compounds effectively reduce functional BMI-1, the kinetics and downstream consequences of their actions differ significantly.
Cellular and Molecular Consequences: A Head-to-Head Comparison
The differential engagement with BMI-1 by this compound and PTC-209 translates into distinct downstream signaling events and cellular fates.
Mechanism of Cell Death
A key differentiator lies in the primary mode of cell death induced by each compound. This compound primarily triggers caspase-dependent apoptosis.[1][5] This is initiated by a rapid depletion of cellular ATP and the generation of mitochondrial reactive oxygen species (ROS).[1] The reduction in ATP levels is observed to be more gradual in cells treated with PTC-209.[1] Studies in ovarian cancer cells have shown that this compound treatment leads to the cleavage of Caspase 9, Caspase 7, and PARP.[5]
On the other hand, PTC-209 has been reported to induce cell cycle arrest, primarily at the G0/G1 and G2/M phases, and subsequently leads to apoptosis.[4][6][7] In some cancer cell lines, PTC-209's cytotoxic effects are more closely linked to the inhibition of cell growth rather than direct induction of apoptosis.[6] Furthermore, some studies suggest that PTC-209 can induce cell death through a caspase-3-independent mechanism.[8]
Impact on Signaling Pathways
The signaling cascades initiated by this compound and PTC-209 show notable distinctions.
This compound 's induction of BMI-1 hyper-phosphorylation and degradation leads to a cascade involving the reduction of XIAP and RIPK1 expression.[1] The decrease in XIAP and the increase in mitochondrial ROS activate caspase-9, which in turn activates caspase-3/7, leading to apoptosis.[1][2]
PTC-209 's mechanism involves the downregulation of genes that promote the cell cycle and are involved in DNA synthesis and repair.[6] This is accompanied by an upregulation of cell cycle inhibitors.[6] Additionally, PTC-209 has been shown to inhibit the phosphorylation of STAT3 by reducing the expression of gp130.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies, providing a direct comparison of the efficacy of this compound and PTC-209.
Table 1: In Vitro Efficacy (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | OVCAR4 | Ovarian Cancer | ~100 nM | [5] |
| OV90 | Ovarian Cancer | ~100 nM | [5] | |
| CP20 | Ovarian Cancer | ~100 nM | [5] | |
| PTC-209 | HEK293T | - | 0.5 µM | [3][9] |
| HT-29 | Colorectal Cancer | 0.61 µM | [3] | |
| U87MG | Glioblastoma | 4.39 µM | [4] | |
| T98G | Glioblastoma | 10.98 µM | [4] | |
| C33A | Cervical Cancer | 12.4 ± 3.0 µM | [7] | |
| HeLa | Cervical Cancer | 4.3 ± 1.8 µM | [7] | |
| SiHa | Cervical Cancer | 21.6 ± 4.2 µM | [7] |
Table 2: Comparative Effects on Cellular Processes
| Parameter | This compound | PTC-209 | Cell Lines | Reference |
| BMI-1 Protein Depletion | Faster | Slower | CP20, OV90 | [1] |
| Cellular ATP Levels | Gradual depletion | Steady up to 36h, then drop | CP20, OV90 | [1] |
| Mitochondrial ROS | Significant increase | Less pronounced increase | OV90, CP20 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound and PTC-209.
Cell Viability Assay (MTS Assay)
Ovarian cancer cells (CP20, OV90, OVCAR4) or other specified cell lines are seeded in 96-well plates.[1][10] After 24 hours of incubation, the cells are treated with varying concentrations of this compound or PTC-209 for a specified period (e.g., 48 hours).[1] Following treatment, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is performed to assess cell viability by measuring the absorbance at 490 nm, which correlates with the number of viable, metabolically active cells.[8]
Immunoblotting (Western Blot)
Cells are treated with this compound or PTC-209 for the desired time points.[11] Whole-cell lysates are prepared, and protein concentrations are determined.[8] Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., BMI-1, uH2A, cleaved caspases, β-actin).[8][11] After washing, the membrane is incubated with a corresponding secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.[8]
Apoptosis Assay (ApoTox-Glo Triplex Assay)
This assay simultaneously measures viability, cytotoxicity, and caspase-3/7 activation from a single sample.[1] Cells are plated in 96-well plates and treated with the compounds. At the end of the treatment period, two different protease substrates are added. One is a substrate for a protease active in viable cells, and the other is for a protease released from dead cells. The fluorescence from each substrate is measured to determine viability and cytotoxicity. Following this, a luminogenic caspase-3/7 substrate is added, and the resulting luminescence, which is proportional to caspase activity, is measured.[1]
Conclusion
This compound and PTC-209, while both targeting the oncoprotein BMI-1, exhibit distinct mechanisms of action that are critical for researchers to consider when designing experiments and interpreting results. This compound acts rapidly to induce hyper-phosphorylation and degradation of BMI-1, leading to a swift onset of caspase-dependent apoptosis driven by metabolic stress. In contrast, PTC-209's effects are often characterized by a more pronounced inhibition of cell cycle progression and can involve different cell death pathways. The choice between these inhibitors may depend on the specific cancer type, the desired cellular outcome, and the experimental context. This guide provides a foundational understanding to aid in the strategic selection and application of these valuable research tools.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting of BMI-1 with PTC-209 inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The BMI1 inhibitor PTC-209 is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 8. Frontiers | PTC-209 Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Battle in Ovarian Cancer: PTC-028 Versus Cisplatin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel BMI-1 inhibitor, PTC-028, against the established chemotherapeutic agent, cisplatin, in the context of ovarian cancer. This analysis is supported by preclinical experimental data, detailed methodologies, and visual representations of molecular pathways and experimental workflows.
Executive Summary
Ovarian cancer remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies to overcome treatment resistance and improve patient outcomes. Cisplatin, a cornerstone of ovarian cancer chemotherapy for decades, is fraught with challenges of intrinsic and acquired resistance. This compound, a novel small molecule inhibitor of the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein, has emerged as a promising therapeutic agent. Preclinical studies demonstrate that this compound exhibits significant antitumor activity, comparable to standard cisplatin-based therapy in ovarian cancer models. This guide delves into the comparative efficacy of these two compounds, presenting a comprehensive overview of their mechanisms of action, quantitative preclinical data, and the experimental protocols that underpin these findings.
Mechanism of Action: A Tale of Two Pathways
The antitumor activity of this compound and cisplatin stems from distinct molecular mechanisms, targeting different cellular vulnerabilities.
This compound: Targeting Cancer Stemness through BMI-1 Inhibition
This compound functions by inducing the hyperphosphorylation and subsequent degradation of the BMI-1 protein.[1][2] BMI-1 is a key component of the Polycomb Repressive Complex 1 (PRC1), which plays a critical role in epigenetic gene silencing and is frequently overexpressed in various cancers, including ovarian cancer.[1][2] The depletion of BMI-1 by this compound leads to a cascade of events, including a decrease in cellular ATP, a compromised mitochondrial redox balance, and ultimately, the activation of caspase-dependent apoptosis.[1][2]
Cisplatin: The DNA Damaging Agent
Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to DNA damage.[3][4][5] These adducts create cross-links within and between DNA strands, which interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3][4][5] However, the efficacy of cisplatin is often limited by cellular resistance mechanisms, including increased DNA repair, drug efflux, and inactivation by intracellular thiols.[6][7][8]
Efficacy Comparison: In Vitro and In Vivo Data
Preclinical studies have provided valuable insights into the comparative efficacy of this compound and cisplatin in ovarian cancer models.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for a drug's in vitro potency. The following table summarizes the IC50 values for this compound and cisplatin in various ovarian cancer cell lines.
| Cell Line | This compound IC50 (nM) | Cisplatin IC50 (µM) | Reference |
| OVCAR4 | ~100 | 1.8 | [6],[9] |
| OV90 | ~100 | Not Reported | [6] |
| CP20 (cisplatin-resistant) | ~100 | Not Reported | [6] |
| A2780 | Not Reported | 3 - 6.84 | [3][8] |
| A2780/CP70 (cisplatin-resistant) | Not Reported | 40 - 44.07 | [3][8] |
| SKOV-3 | Not Reported | 2 - 40 | [10] |
| CAOV3 | Not Reported | 2.5 | [9] |
| JHOS2 | Not Reported | 1.2 | [9] |
| HEY | Not Reported | 0.8 | [9] |
| OVCAR5 | Not Reported | 1.5 | [9] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
The data indicates that this compound is effective against ovarian cancer cell lines, including a cisplatin-resistant line, at a nanomolar concentration.[6] Cisplatin's efficacy varies more widely across different cell lines, with significantly higher IC50 values observed in resistant lines.[3][8][10]
In Vivo Antitumor Activity
A key preclinical study evaluated the in vivo efficacy of orally administered this compound as a single agent and compared it to the standard cisplatin/paclitaxel therapy in an orthotopic mouse model of ovarian cancer. The study reported that this compound exhibited significant antitumor activity that was comparable to the cisplatin/paclitaxel combination.[1][2]
While the publication's abstract highlights this comparability, detailed quantitative data on tumor growth inhibition and survival from the full text is essential for a direct statistical comparison.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and cisplatin.
In Vitro Cell Viability Assay (MTS Assay)
-
Cell Seeding: Ovarian cancer cells (e.g., OVCAR4, OV90, CP20) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0-500 nM) or cisplatin for a specified duration (e.g., 48 hours).[6]
-
MTS Reagent Addition: After the treatment period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader. The quantity of formazan product, as measured by the absorbance, is directly proportional to the number of living cells in culture.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. IC50 values are calculated from the dose-response curves.[6]
Orthotopic Ovarian Cancer Mouse Model
-
Cell Line Preparation: A human ovarian cancer cell line (e.g., OV90) is engineered to express a reporter gene, such as luciferase, for in vivo imaging.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Intrabursal Injection: A small incision is made in the left flank of the anesthetized mouse to expose the ovary. A suspension of the ovarian cancer cells is injected into the ovarian bursa.
-
Tumor Growth Monitoring: Tumor growth is monitored weekly using an in vivo imaging system to detect the bioluminescent signal from the cancer cells.
-
Treatment Initiation: Once tumors are established (e.g., after 1 week), mice are randomized into treatment groups:
-
Vehicle control (administered orally)
-
This compound (e.g., 100 mg/kg, administered orally daily)
-
Cisplatin (e.g., 6 mg/kg, intraperitoneal injection, once weekly) and Paclitaxel (e.g., 10 mg/kg, intraperitoneal injection, once weekly)
-
-
Efficacy Evaluation: Antitumor efficacy is assessed by measuring tumor burden via bioluminescence imaging over time. At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: Tumor growth curves and final tumor weights are compared between the treatment groups.
Conclusion
This compound presents a novel and promising therapeutic strategy for ovarian cancer by targeting the cancer stem cell factor BMI-1. Preclinical data demonstrates its potent in vitro activity against ovarian cancer cell lines, including those resistant to cisplatin, and comparable in vivo efficacy to standard cisplatin-based chemotherapy. The distinct mechanism of action of this compound, focusing on epigenetic regulation and cancer stemness, suggests its potential to address the significant clinical challenge of cisplatin resistance. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in ovarian cancer patients. This guide provides a foundational comparison to inform ongoing and future research in this critical area of oncology drug development.
References
- 1. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of BMI1, a therapeutic approach in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Analysis of the BMI-1 Inhibitor PTC-028
For researchers, scientists, and drug development professionals, the precise validation of a small molecule inhibitor's specificity is paramount. This guide provides a comprehensive comparison of PTC-028, a potent inhibitor of the Polycomb group protein BMI-1, with other known BMI-1 inhibitors. Through the presentation of experimental data, detailed protocols, and visual workflows, this document aims to offer an objective assessment of this compound's specificity and performance in targeting BMI-1.
Executive Summary
B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI-1) is a critical component of the Polycomb Repressive Complex 1 (PRC1) and a key regulator of gene silencing, playing a pivotal role in cancer stem cell self-renewal and tumorigenesis. Its overexpression is correlated with poor prognosis in numerous cancers, making it an attractive therapeutic target. This compound is a second-generation small molecule inhibitor designed to target BMI-1. This guide demonstrates that this compound exhibits a high degree of specificity for BMI-1, primarily through a mechanism involving post-translational modification leading to BMI-1 protein depletion. This specificity is underscored by its potent activity in cancer cells with high BMI-1 expression and minimal impact on normal cells with low BMI-1 levels. In comparative analyses, this compound demonstrates superior or comparable efficacy to other BMI-1 inhibitors such as PTC-209.
Comparative Performance of BMI-1 Inhibitors
The efficacy of this compound has been evaluated against other known BMI-1 inhibitors, primarily the first-generation compound PTC-209 and the second-generation inhibitor PTC596.
Cellular Viability Assays
This compound demonstrates potent and selective inhibition of cancer cell viability, particularly in cell lines with high BMI-1 expression. In contrast, normal cells expressing low levels of BMI-1 are significantly less affected, highlighting the inhibitor's specificity.
| Inhibitor | Cell Line(s) | IC50 Value | Key Findings |
| This compound | Ovarian Cancer (OVCAR4, OV90, CP20) | ~100 nM[1] | Significant dose-dependent decrease in viability in cancer cells; minimal effect on normal ovarian surface epithelium (OSE) and fallopian tube epithelium (FTE) cells.[1] |
| PTC-209 | Colorectal & Ovarian Cancer Models | Not specified in direct comparison | First-generation inhibitor, often requires intratumoral administration.[2] this compound is described as having superior pharmaceutical properties.[1] |
| PTC596 | Mantle Cell Lymphoma (MCL) | 68-340 nM (at 72 hours) | Accelerates BMI-1 degradation and induces p53-independent mitochondrial apoptosis.[3] |
| PRT4165 | Cell-free assay | 3.9 µM | Inhibits PRC1-mediated H2A ubiquitylation in vitro and in vivo.[4] |
Mechanism of Action
This compound induces the hyper-phosphorylation of BMI-1, leading to its subsequent degradation.[1] This depletion of BMI-1 protein levels triggers caspase-dependent apoptosis in cancer cells. In contrast, PTC-209 has been reported to potentiate autophagy-mediated necroptosis in ovarian cancer cells.[1] PTC596 has been shown to have a potential off-target effect on tubulin polymerization and may also downregulate USP1.[3]
Experimental Protocols
To ensure transparency and reproducibility, detailed protocols for the key assays used to validate this compound's specificity are provided below.
MTS Cell Viability Assay
This colorimetric assay assesses cell viability based on the metabolic conversion of a tetrazolium salt (MTS) into a colored formazan product by viable cells.
Materials:
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Phenazine ethosulfate (PES)
-
Cell culture medium
-
Spectrophotometer capable of reading absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a desired density and incubate overnight.
-
Treat cells with varying concentrations of this compound or other inhibitors and incubate for the desired period (e.g., 48 hours).
-
Prepare the MTS/PES solution according to the manufacturer's instructions.
-
Add 20 µL of the MTS/PES solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Immunoblotting for BMI-1 and uH2A
Western blotting is used to detect and quantify the levels of specific proteins, in this case, BMI-1 and its downstream target, ubiquitinated Histone H2A (uH2A).
Materials:
-
SDS-PAGE gels
-
Transfer apparatus (e.g., semi-dry or wet transfer system)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BMI-1, anti-uH2A, anti-H2A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
ApoTox-Glo™ Triplex Assay
This assay allows for the simultaneous measurement of viability, cytotoxicity, and caspase-3/7 activation in the same sample well.
Materials:
-
ApoTox-Glo™ Triplex Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Multi-mode microplate reader (fluorescence and luminescence)
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with inhibitors as described for the MTS assay.
-
Viability and Cytotoxicity Measurement:
-
Add the Viability/Cytotoxicity Reagent (GF-AFC and bis-AAF-R110 substrates) to each well.
-
Mix briefly on an orbital shaker.
-
Incubate for 30-60 minutes at 37°C.
-
Measure fluorescence (Viability: 400nm Ex / 505nm Em; Cytotoxicity: 485nm Ex / 520nm Em).
-
-
Caspase-3/7 Activity Measurement:
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix briefly on an orbital shaker.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence.
-
Visualizing the Pathways and Workflows
BMI-1 Signaling Pathway
BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1), which mediates gene silencing through the monoubiquitination of histone H2A at lysine 119 (H2AK119ub). This epigenetic modification leads to the repression of target genes, including the INK4a/ARF locus, which encodes the tumor suppressors p16INK4a and p14ARF. By inhibiting these tumor suppressors, BMI-1 promotes cell cycle progression and inhibits apoptosis. BMI-1 is also known to interact with other major signaling pathways implicated in cancer, such as Wnt, Hedgehog, Notch, and PI3K/Akt.
Caption: BMI-1 Signaling Cascade.
Experimental Workflow for this compound Specificity Validation
The validation of this compound's specificity for BMI-1 inhibition follows a logical and multi-faceted experimental workflow. This process begins with cellular treatment and progresses through a series of assays to evaluate the inhibitor's direct and downstream effects.
Caption: this compound Specificity Validation Workflow.
Conclusion
The experimental evidence strongly supports the high specificity of this compound as a BMI-1 inhibitor. Its mechanism of inducing BMI-1 protein degradation through post-translational modification results in potent and selective anti-cancer activity in cells dependent on high BMI-1 expression, while sparing normal cells. The comparative data indicates that this compound holds significant promise as a targeted therapeutic agent, warranting further investigation and clinical development. The detailed protocols and workflows provided in this guide offer a robust framework for the continued evaluation of this compound and other novel BMI-1 inhibitors.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Small Molecule Screening Strategies from Lead Identification to Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to PTC-028 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. PTC-028, a novel, orally bioavailable small molecule inhibitor of the Bmi-1 proto-oncogene, has emerged as a promising candidate for such combination therapies. This guide provides a comprehensive comparison of the synergistic potential of this compound with other chemotherapeutic agents, supported by available experimental data, to inform future research and drug development.
This compound: A Targeted Approach to Cancer Treatment
This compound functions by inducing the hyper-phosphorylation and subsequent degradation of the Bmi-1 protein.[1][2] Bmi-1, a core component of the Polycomb Repressive Complex 1 (PRC1), is a key regulator of gene silencing and is frequently overexpressed in various cancers, where it contributes to tumor initiation, progression, and the maintenance of cancer stem cells. The depletion of Bmi-1 by this compound leads to a cascade of events within the cancer cell, including a reduction in cellular ATP, an increase in mitochondrial reactive oxygen species (ROS), and ultimately, the induction of caspase-dependent apoptosis.[1][2]
Synergistic Effects of this compound with Hypomethylating Agents in Myelodysplastic Syndrome (MDS)
Preclinical studies have demonstrated a significant synergistic effect when combining this compound with the DNA hypomethylating agents decitabine and azacitidine in MDS cell lines. This synergy is particularly relevant as both classes of drugs target epigenetic regulatory mechanisms that are often dysregulated in cancer.
Quantitative Analysis of Synergy
The synergy between this compound and hypomethylating agents was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The results, presented as Fraction affected (Fa)-CI plots, demonstrate a synergistic interaction across a range of drug concentrations.
| Cell Line | Combination Agent | Observation |
| MDS-L | Decitabine | Synergistic effect observed. |
| SKM-1 | Decitabine | Synergistic effect observed. |
| MDS-L | Azacitidine | Synergistic effect observed. |
| SKM-1 | Azacitidine | Synergistic effect observed. |
Data synthesized from Fa-CI plots in the referenced study. Specific CI values at different Fa levels were not provided in the source material.
Exploring Potential Synergy with Standard Chemotherapeutics in Solid Tumors
While direct quantitative data on the synergistic effects of this compound with standard chemotherapeutics like cisplatin and paclitaxel in solid tumors such as ovarian cancer is not yet available in published literature, the known mechanism of this compound and data from studies on other Bmi-1 inhibitors provide a strong rationale for such combinations.
In an orthotopic mouse model of ovarian cancer, orally administered this compound as a single agent demonstrated significant antitumor activity comparable to the standard-of-care combination of cisplatin and paclitaxel.[1][2] This highlights the potent anti-cancer activity of this compound and suggests that its combination with these agents could lead to enhanced therapeutic outcomes.
Furthermore, studies with other Bmi-1 inhibitors have shown promising synergistic effects with conventional chemotherapy:
-
PTC-209 , another Bmi-1 inhibitor, showed a synergistic cytotoxic effect with cisplatin in biliary tract cancer cells.
-
Targeting Bmi-1 positive cancer stem cells has been shown to work collaboratively with cisplatin to inhibit the growth of head and neck squamous cell carcinoma (HNSCC).
These findings strongly support the hypothesis that this compound could act as a chemosensitizer, enhancing the efficacy of standard platinum-based and taxane chemotherapies in various solid tumors.
Experimental Protocols
In Vitro Synergy Study of this compound and Hypomethylating Agents in MDS Cell Lines
1. Cell Culture:
-
MDS-L and SKM-1 human myelodysplastic syndrome cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Drug Preparation:
-
This compound, decitabine, and azacitidine were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions were prepared in the culture medium to achieve the desired final concentrations.
3. Cell Viability Assay (MTS Assay):
-
Cells were seeded in 96-well plates at a density of 1 × 10^4 cells/well.
-
After 24 hours of incubation, cells were treated with this compound, decitabine, or azacitidine alone, or in combination at various concentrations.
-
The cells were incubated with the drugs for 72 hours.
-
Cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's protocol. The absorbance was measured at 490 nm using a microplate reader.
4. Apoptosis Analysis (Flow Cytometry):
-
Cells were treated with the respective drugs for 72 hours.
-
Apoptosis was evaluated by staining the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic cells.
5. Data Analysis:
-
The half-maximal inhibitory concentration (IC50) for each drug was determined from the dose-response curves.
-
The synergistic effect of the drug combinations was evaluated using the Chou-Talalay method to calculate the Combination Index (CI). Fa-CI plots were generated to visualize the synergy at different effect levels.
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental design, the following diagrams illustrate the key signaling pathways and workflows.
References
- 1. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Alternatives to PTC-028 for inhibiting the BMI-1 pathway
A Comprehensive Guide to Alternatives for Inhibiting the BMI-1 Pathway: A Comparative Analysis of PTC-028 and Other Small Molecule Inhibitors
For researchers and professionals in drug development, targeting the B lymphoma Mo-MLV insertion region 1 homolog (BMI-1) pathway presents a promising strategy in cancer therapy. BMI-1, a core component of the Polycomb Repressive Complex 1 (PRC1), is a key regulator of cell self-renewal, proliferation, and is frequently overexpressed in various cancers. This compound is a known inhibitor of BMI-1, and this guide provides a detailed comparison with its alternatives, supported by experimental data and protocols.
Mechanism of Action of BMI-1 and its Inhibition
The BMI-1 protein is a crucial component of the PRC1 complex, which catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub). This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressors like p16INK4a and p19ARF. By inhibiting these suppressors, BMI-1 promotes cell cycle progression and prevents senescence. The signaling pathway is depicted below.
Caption: The BMI-1 signaling pathway.
Comparative Analysis of BMI-1 Inhibitors
Several small molecules have been developed to target the BMI-1 pathway, each with a distinct mechanism of action. This section compares this compound with three notable alternatives: PTC-209, Unesbulin (PTC596), and PRT4165.
| Inhibitor | Target/Mechanism of Action | IC50 Values | Key Features |
| This compound | Induces hyperphosphorylation and subsequent degradation of the BMI-1 protein.[1][2] | 10-100 nM in primary Multiple Myeloma cells[3] | Orally bioavailable; induces caspase-dependent apoptosis.[1][4] Selectively affects cancer cells over normal cells.[2][4] |
| PTC-209 | Post-transcriptional inhibitor that is suggested to decrease the translation of BMI-1 mRNA.[5][6] | 0.5 µM in HEK293T cells; 0.61 µM in HT-29 cells.[5] | Results in an irreversible reduction of cancer-initiating cells.[5] Can induce cell cycle arrest at the G1/S checkpoint.[7] |
| Unesbulin (PTC596) | Accelerates BMI-1 protein degradation.[2][8] Also a tubulin-binding agent that inhibits microtubule assembly.[9] | 68-340 nM in Mantle Cell Lymphoma cell lines.[2][8] | Second-generation BMI-1 inhibitor.[2] Induces p53-independent mitochondrial apoptosis.[2] Orally bioavailable.[9] |
| PRT4165 | Inhibits the E3 ubiquitin ligase activity of the PRC1 complex (Bmi1/Ring1A).[10][11] | 3.9 µM in a cell-free assay.[8][11] | Directly targets the enzymatic activity of the PRC1 complex.[10][11] Inhibits H2A ubiquitylation.[10][11] |
Detailed Inhibitor Profiles
This compound
This compound is an orally bioavailable small molecule that leads to a post-translational modification of BMI-1.[1][2] Specifically, it induces hyperphosphorylation of the BMI-1 protein, which marks it for degradation.[1] This depletion of BMI-1 levels triggers a cascade of events including a decrease in ATP, a compromised mitochondrial redox balance, and ultimately, caspase-dependent apoptosis.[1] A key advantage of this compound is its selective action against cancer cells, while normal cells remain largely unaffected.[2][4]
Caption: Mechanism of action of this compound.
PTC-209
PTC-209 acts at the post-transcriptional level, reportedly by interfering with the translation of BMI-1 mRNA.[5][6] This leads to a reduction in BMI-1 protein levels, which in turn inhibits the growth of cancer-initiating cells.[5] Studies have shown that PTC-209 can induce a G1/S cell cycle arrest in biliary tract cancer cells.[7]
Unesbulin (PTC596)
Unesbulin, also known as PTC596, is a second-generation BMI-1 inhibitor that accelerates the degradation of the BMI-1 protein.[2][8] Interestingly, Unesbulin also functions as a tubulin-binding agent, disrupting microtubule formation and leading to a G2/M phase cell cycle arrest.[9] This dual mechanism of action contributes to its potent anti-cancer activity. It has been shown to induce mitochondrial apoptosis independently of p53.[2]
PRT4165
Unlike the other inhibitors that primarily lead to a decrease in BMI-1 protein levels, PRT4165 directly targets the enzymatic function of the PRC1 complex. It inhibits the E3 ubiquitin ligase activity of the Bmi1/Ring1A subunits, thereby preventing the monoubiquitination of histone H2A.[10][11] This directly counteracts the primary epigenetic function of the BMI-1-containing complex.
Experimental Protocols
Cell Viability Assessment (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow:
Caption: MTS assay workflow.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of the test compounds (this compound or alternatives).
-
Add the compounds to the respective wells and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the untreated control.
Western Blotting for BMI-1 Expression
This technique is used to detect and quantify the levels of BMI-1 protein in cell lysates.
Protocol:
-
Treat cells with the inhibitors for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BMI-1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
Apoptosis Assessment (ApoTox-Glo™ Triplex Assay)
This assay allows for the simultaneous measurement of viability, cytotoxicity, and caspase-3/7 activation in the same well.[4]
Protocol:
-
Seed cells in a 96-well plate and treat with inhibitors as described for the MTS assay.
-
Add 20 µL of the Viability/Cytotoxicity Reagent (containing GF-AFC and bis-AAF-R110 substrates) to each well.[3][14]
-
Mix briefly by orbital shaking and incubate for 30-60 minutes at 37°C.[3][14]
-
Measure fluorescence for viability (400nm Ex / 505nm Em) and cytotoxicity (485nm Ex / 520nm Em).[14]
-
Mix briefly and incubate for 30-60 minutes at room temperature.[3][14]
-
Measure luminescence to determine caspase-3/7 activity.[3][14]
This guide provides a comparative overview of this compound and its alternatives for inhibiting the BMI-1 pathway. The choice of inhibitor will depend on the specific research question, cancer type, and desired molecular mechanism of action. The provided experimental protocols offer a starting point for the in vitro evaluation of these compounds.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. promega.com [promega.com]
- 4. ApoTox-Glo™ Triplex Assay Protocol [promega.kr]
- 5. selleckchem.com [selleckchem.com]
- 6. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BMI1 inhibitor PTC-209 is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. scientificarchives.com [scientificarchives.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PRT 4165 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. promega.com [promega.com]
PTC-028 Under the Preclinical Microscope: A Comparative Guide to BMI-1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of PTC-028 and other prominent BMI-1 inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of key cellular pathways, this document aims to facilitate a comprehensive understanding of the current landscape of BMI-1-targeted cancer therapies.
The B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI-1) protein, a core component of the Polycomb Repressive Complex 1 (PRC1), has emerged as a critical regulator of cell self-renewal and a key driver in the initiation and progression of numerous cancers. Its overexpression is frequently correlated with poor prognosis, making it a compelling target for novel anti-cancer therapeutics. A number of small molecule inhibitors targeting BMI-1 have been developed, with this compound being a notable example. This guide delves into the preclinical data available for this compound and its counterparts, offering a side-by-side comparison of their efficacy and mechanisms of action.
Mechanism of Action: A Tale of Two Approaches
BMI-1 inhibitors can be broadly categorized based on their mechanism of action. Some, like PTC-209 , were developed to inhibit the translation of BMI-1 mRNA. In contrast, second-generation inhibitors, including This compound and its analog PTC596 , induce post-translational modifications of the BMI-1 protein, leading to its degradation.[1]
This compound specifically causes hyper-phosphorylation of BMI-1, which triggers its subsequent depletion.[2] This rapid reduction in BMI-1 protein levels disrupts its function within the PRC1 complex, leading to a cascade of downstream effects. Notably, this compound has been shown to deplete steady-state BMI-1 protein levels faster than PTC-209 in ovarian cancer cell lines.[2] This accelerated degradation is coupled with a decrease in cellular ATP and an increase in mitochondrial reactive oxygen species (ROS), ultimately potentiating caspase-dependent apoptosis.[2]
PTC596 , a structural analog of this compound, also promotes the degradation of the BMI-1 protein.[3] However, recent studies have revealed a dual mechanism for PTC596, demonstrating that it also functions as a potent tubulin-binding agent, leading to G2/M mitotic arrest and apoptosis.[4][5] This anti-mitotic activity appears to be a key driver of its anti-cancer effects, with BMI-1 downregulation being a secondary consequence.
Other BMI-1 inhibitors, such as RU-A1 , have been developed to bind to the BMI-1 mRNA and modulate its post-transcriptional expression, similar to the initial proposed mechanism of PTC-209.
In Vitro Efficacy: A Head-to-Head Look at Cancer Cell Lines
The following tables summarize the in vitro activity of this compound and other BMI-1 inhibitors across various cancer cell lines.
| Inhibitor | Cell Line(s) | Cancer Type | IC50 | Assay | Citation(s) |
| This compound | OVCAR4, OV90, CP20 | Ovarian Cancer | ~100 nM | MTS Assay (48h) | [2][6] |
| PTC-209 | U87MG | Glioblastoma | 4.39 µM | MTS Assay | [7] |
| T98G | Glioblastoma | 10.98 µM | MTS Assay | [7] | |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 0.21–5.68 μM | Viability Assay | [8] | |
| PTC596 | Multiple Myeloma Cell Lines | Multiple Myeloma | 24-98 nM | MTS and BrdU Assays | [5] |
| Mantle Cell Lymphoma Cell Lines | Mantle Cell Lymphoma | 68-340 nM | Viability Assay (72h) | [9] | |
| RU-A1 | HepG2 | Hepatocellular Carcinoma | 10 µM | Cell Viability Assay | |
| Huh1 | Hepatocellular Carcinoma | 4 µM | Cell Viability Assay | ||
| PLC/PRF/5 | Hepatocellular Carcinoma | 300 nM | Cell Viability Assay |
In Vivo Performance: Tumor Growth Inhibition in Preclinical Models
The anti-tumor efficacy of this compound and other BMI-1 inhibitors has been evaluated in various preclinical animal models.
| Inhibitor | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| This compound | Ovarian Cancer | Orthotopic Mouse Model | 15 mg/kg, orally, twice weekly | ~94% reduction in tumor weight compared to control | [6] |
| PTC-209 | Head and Neck Squamous Cell Carcinoma | Xenograft Model | Not specified | Significantly reduced tumor growth | [10] |
| PTC596 | Multiple Myeloma | Subcutaneous Xenograft Model (MM.1S cells) | Orally, twice a week for three weeks | Significantly inhibited tumor growth and improved survival | [5] |
| Glioblastoma | Orthotopic Mouse Model (U-87 MG cells) | Not specified | Efficacious where temozolomide was inactive | [4] | |
| RU-A1 | Hepatocellular Carcinoma | Zebrafish Xenograft Model | Not specified | Abrogated tumor growth |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in BMI-1 signaling and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: Simplified BMI-1 Signaling Pathway.
Caption: Preclinical Evaluation Workflow.
Detailed Experimental Protocols
Cell Viability (MTS) Assay
The MTS assay is a colorimetric method for assessing cell viability. The protocol is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the BMI-1 inhibitor (e.g., this compound at 0-500 nM) or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO2 atmosphere.
-
MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Reagent) is added to each well.
-
Final Incubation: Plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. IC50 values are calculated using non-linear regression analysis.
Orthotopic Ovarian Cancer Mouse Model
This in vivo model recapitulates the tumor microenvironment more accurately than subcutaneous models.
-
Cell Preparation: Human ovarian cancer cells (e.g., OVCAR4, CP20) are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Animal Anesthesia: Female athymic nude mice (6-8 weeks old) are anesthetized using isoflurane.
-
Surgical Procedure: A small incision is made on the left flank to expose the ovary.
-
Intrabursal Injection: 10 µL of the cell suspension (100,000 cells) is injected into the ovarian bursa using a 30-gauge needle.
-
Wound Closure: The peritoneum and skin are closed with sutures.
-
Tumor Growth Monitoring: Tumor growth can be monitored weekly using non-invasive imaging (if cells are luciferase-tagged) or by monitoring for signs of ascites and abdominal distension.
-
Inhibitor Administration: Once tumors are established (typically 7-10 days post-injection), mice are randomized into treatment and control groups. This compound, for example, is administered orally at a dose of 15 mg/kg twice weekly.
-
Endpoint: At the end of the study (e.g., 4-6 weeks of treatment), mice are euthanized, and primary tumors and any metastatic lesions are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Conclusion
The preclinical data for this compound demonstrates its potent anti-cancer activity, particularly in ovarian cancer models, through a mechanism of inducing BMI-1 protein degradation and subsequent apoptosis.[2][6] When compared to the first-generation inhibitor PTC-209, this compound exhibits a more rapid and potent depletion of BMI-1.[2] The second-generation compound PTC596 also shows significant promise, with a dual mechanism of action that includes potent anti-mitotic activity.[4][5] The development of other novel inhibitors like RU-A1 highlights the ongoing efforts to effectively target BMI-1 in various cancer types.
This guide provides a snapshot of the current preclinical landscape of BMI-1 inhibitors. Further head-to-head studies in standardized preclinical models will be crucial for definitively positioning these promising therapeutics for clinical development. The detailed protocols and pathway diagrams included herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. The anti-mitotic agents this compound and PTC596 display potent activity in pre-clinical models of multiple myeloma but challenge the role of BMI-1 as an essential tumour gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical and Early Clinical Development of PTC596, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting of BMI-1 with PTC-209 inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting of BMI-1 with PTC-209 shows potent anti-myeloma activity and impairs the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacological inhibition of Bmi1 by PTC-209 impaired tumor growth in head neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
PTC-028 Demonstrates Potent In Vivo Anti-Tumor Activity: A Comparative Analysis
For Immediate Release
SOUTH PLAINFIELD, NJ – New research findings highlight the significant in vivo anti-tumor efficacy of PTC-028, a novel small molecule inhibitor of BMI-1, a protein implicated in the survival and proliferation of cancer stem cells. In preclinical xenograft models of ovarian and endometrial cancer, orally administered this compound demonstrated potent tumor growth inhibition, comparable or superior to standard-of-care chemotherapies. These findings position this compound as a promising therapeutic candidate for a range of BMI-1-driven malignancies.
This guide provides a comprehensive comparison of this compound's in vivo performance against relevant alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative In Vivo Efficacy of this compound and Alternatives
The anti-tumor activity of this compound has been evaluated in various preclinical cancer models. The following tables summarize the quantitative data from these studies, comparing its efficacy with the alternative BMI-1 inhibitor PTC-209 and standard-of-care chemotherapies.
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Efficacy Endpoint | Result |
| This compound | Ovarian Cancer (OV90 cell line) | Orthotopic Nude Mice | 15 mg/kg, oral, twice weekly for 3 weeks | Tumor Weight Reduction | ~94% reduction in tumor weight compared to vehicle control.[1] |
| Cisplatin + Paclitaxel | Ovarian Cancer (OV90 cell line) | Orthotopic Nude Mice | Cisplatin: 3 mg/kg/week, IP; Paclitaxel: 15 mg/kg/week, IP for 3 weeks | Tumor Weight Reduction | Comparable anti-tumor activity to this compound.[2] |
| This compound | Endometrial Cancer (CS99 cell line) | Subcutaneous Nude Mice | 15 mg/kg, oral, twice weekly for 2 cycles (14 days) | Tumor Doubling Time & Survival | Significantly increased tumor doubling time and delayed tumor growth compared to vehicle control. |
| Carboplatin + Paclitaxel | Endometrial Cancer (CS99 cell line) | Subcutaneous Nude Mice | Carboplatin: 50 mg/kg/week, IP; Paclitaxel: 15 mg/kg/week, IP for 2 cycles (14 days) | Tumor Doubling Time & Survival | Comparable anti-tumor activity to this compound. |
| This compound | Neuroblastoma | Mouse Xenograft Model | Not specified | Anti-tumor Efficacy | Exhibited anti-tumor efficacy.[3] |
| PTC-209 | Head and Neck Squamous Cell Carcinoma (Cal27 & FaDu cell lines) | Subcutaneous Nude Mice | Not specified | Tumor Growth Inhibition | Significantly reduced tumor growth. |
| PTC-209 | Glioblastoma (U87MG-luciferase cell line) | Orthotopic Nude Mice | 60 mg/kg, IP, three times weekly for 3 weeks | Tumor Growth Inhibition | Significantly abrogated tumor growth.[4] |
| PTC-209 | Colorectal Cancer (Primary human xenograft, LIM1215 & HCT116 cell lines) | Subcutaneous Nude Mice | 60 mg/kg/day, SC | Tumor Growth Inhibition | Halted the growth of pre-established tumors.[5] |
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-tumor effects by targeting the BMI-1 signaling pathway. Its mechanism involves the induction of hyper-phosphorylation and subsequent degradation of the BMI-1 protein. This leads to a cascade of downstream events culminating in cancer cell apoptosis.[2][3]
Caption: this compound signaling pathway leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Orthotopic Ovarian Cancer Xenograft Model
-
Cell Culture: Human ovarian cancer cell lines (e.g., OV90) are cultured in appropriate media until they reach 80-90% confluency.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. All procedures are conducted under sterile conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Orthotopic Implantation: Mice are anesthetized, and a small incision is made on the left dorsal flank to expose the ovary. A suspension of tumor cells (e.g., 1 x 10^6 cells in 10 µL of PBS) is injected into the ovarian bursa. The ovary is then returned to the peritoneal cavity, and the incision is closed.[6][7][8]
-
Tumor Growth Monitoring: Tumor development is monitored weekly using non-invasive imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) or ultrasound.
-
Treatment: Once tumors are established (e.g., detectable by imaging or reaching a certain volume), mice are randomized into treatment and control groups. This compound is administered orally (e.g., 15 mg/kg, twice weekly), while standard chemotherapy (e.g., cisplatin and paclitaxel) is typically administered via intraperitoneal injection. The vehicle control group receives the same volume of the delivery vehicle.[9]
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and primary tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in mean tumor weight between the treated and control groups. Survival analysis may also be performed.
Subcutaneous Neuroblastoma Xenograft Model
-
Cell Culture: Human neuroblastoma cell lines (e.g., SK-N-BE(2)) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma (NSG) mice, 7 weeks old) are used.[10]
-
Subcutaneous Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS or a mixture with Matrigel) is injected subcutaneously into the flank of the mice.[11][12]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally, while other agents may be given via different routes as appropriate.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition, measured by comparing the tumor volumes in the treated groups to the control group. Survival can also be monitored as a secondary endpoint.
In Vivo Anti-Tumor Activity Assessment Workflow
The general workflow for assessing the in vivo anti-tumor activity of a compound like this compound involves several key stages, from model selection to data analysis.
Caption: General workflow for in vivo anti-tumor efficacy studies.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The safety and efficacy of this compound are still under investigation and have not been approved by regulatory agencies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting of BMI-1 with PTC-209 inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. An Orthotopic Mouse Model of Ovarian Cancer using Human Stroma to Promote Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Imaging and Therapeutic Treatments in an Orthotopic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Orthotopic Mouse Model of Ovarian Cancer using Human Stroma to Promote Metastasis [app.jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Description of a New Xenograft Model of Metastatic Neuroblastoma Using NOD/SCID/Il2rg Null (NSG) Mice | In Vivo [iv.iiarjournals.org]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. yeasenbio.com [yeasenbio.com]
Navigating Drug Resistance: A Comparative Analysis of PTC-028 in Oncology
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. This guide provides a comprehensive comparison of PTC-028, a novel small molecule inhibitor of the Bmi-1 proto-oncogene, and its interactions with other cancer therapeutics. By examining experimental data on cross-resistance and combination therapies, this document aims to illuminate the therapeutic potential and strategic positioning of this compound in the oncology landscape.
This compound is an orally bioavailable compound that targets BMI-1, a key protein in the Polycomb Repressor Complex 1 (PRC1).[1][2] Elevated BMI-1 expression is frequently correlated with poor prognosis and therapy resistance in various cancers, including ovarian and multiple myeloma.[1][3] this compound acts by inducing hyper-phosphorylation and subsequent proteasomal degradation of BMI-1, leading to cell cycle arrest and caspase-dependent apoptosis in cancer cells, while largely sparing normal cells with low BMI-1 expression.[1][2]
Cross-Resistance and Sensitization Profile of this compound
While direct cross-resistance studies detailing the sensitivity of this compound-resistant cell lines to a broad panel of other anticancer agents are not extensively published, a significant body of research focuses on the ability of this compound and other BMI-1 inhibitors to overcome existing drug resistance and sensitize cancer cells to standard chemotherapies.
Ovarian Cancer
In preclinical models of ovarian cancer, this compound has demonstrated significant single-agent antitumor activity, comparable to the standard-of-care cisplatin/paclitaxel therapy.[1][2] Notably, studies have highlighted the efficacy of this compound in cisplatin-resistant ovarian cancer cell lines.[1] The mechanism of action involves the depletion of BMI-1, which is implicated in the self-renewal of cancer stem-like cells, a population often responsible for chemoresistance and relapse.[4]
Non-Small Cell Lung Cancer (NSCLC)
Overexpression of BMI-1 has been linked to resistance to the antifolate agent pemetrexed in NSCLC cells. The inhibition of BMI-1 by PTC-209, a related compound, was shown to sensitize pemetrexed-resistant NSCLC cells to treatment.[5] This suggests that this compound could have a similar sensitizing effect in this context by downregulating thymidylate synthase (TS), a key enzyme in pemetrexed resistance, through the suppression of SP1 activation.[5]
B-cell Lymphoma
In B-cell lymphoma, overexpression of BMI-1 has been correlated with resistance to etoposide and oxaliplatin through the stabilization of survivin, an inhibitor of apoptosis protein.[6] Knockdown of BMI-1 restored sensitivity to etoposide, indicating that this compound could potentially reverse resistance to these agents in lymphoma.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and its impact on chemo-sensitivity.
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | Type | IC50 of this compound (nM) | Effect | Reference |
| OVCAR4 | Epithelial Ovarian Cancer | ~100 | Dose-dependent decrease in cell viability | [1] |
| OV90 | Epithelial Ovarian Cancer | ~100 | Dose-dependent decrease in cell viability | [1] |
| CP20 | Cisplatin-Resistant Ovarian Cancer | ~100 | Dose-dependent decrease in cell viability | [1] |
Table 2: Effect of BMI-1 Inhibition on Chemosensitivity
| Cancer Type | BMI-1 Inhibitor | Chemotherapeutic Agent | Effect of BMI-1 Inhibition | Reference |
| Squamous Cell Carcinoma | Genetic Ablation of BMI-1 | Cisplatin | Sensitized tumors to cisplatin-based chemotherapy and eliminated lymph node metastases. | [4] |
| Non-Small Cell Lung Cancer | PTC-209 | Pemetrexed | Sensitized pemetrexed-resistant tumors to treatment. | [5] |
| B-cell Lymphoma | BMI-1 Knockdown | Etoposide | Restored sensitivity to etoposide in BMI-1-overexpressing cells. | [6] |
| Hepatocellular Carcinoma | RU-A1 or C-209 | 5-Fluorouracil | Significantly reduced cell survival in combination compared to 5-FU alone. | [7] |
Experimental Protocols
Cell Viability and Clonal Growth Assays
Objective: To assess the effect of this compound on the viability and self-renewal capacity of cancer cells.
Methodology:
-
Cell Culture: Ovarian cancer cell lines (e.g., OVCAR4, OV90, CP20) and normal ovarian surface epithelial cells are cultured in appropriate media.[1]
-
Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0-500 nM) for 48 hours.[1]
-
Viability Assessment (MTS Assay): Cell viability is measured using the MTS assay, which determines the number of viable cells in proliferation.[1]
-
Clonal Growth Assay: Cells are seeded at low density and treated with this compound. After a period of incubation (e.g., 7-10 days), colonies are stained and counted to assess the impact on self-renewal.[1]
Orthotopic Mouse Model of Ovarian Cancer
Objective: To evaluate the in vivo antitumor activity of this compound.
Methodology:
-
Tumor Implantation: Human ovarian cancer cells (e.g., OV90) are orthotopically implanted into the ovaries of immunodeficient mice.[1]
-
Treatment: Once tumors are established, mice are treated with orally administered this compound, a vehicle control, or standard chemotherapy (e.g., cisplatin/paclitaxel).[1]
-
Tumor Monitoring: Tumor growth is monitored over time.[1]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and analyzed by immunohistochemistry for markers of proliferation (Ki67) and apoptosis (TUNEL).[1]
Visualizing the Mechanism and Workflow
To better understand the intricate processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for assessing its efficacy.
Caption: this compound signaling pathway leading to apoptosis.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oaepublish.com [oaepublish.com]
- 6. Drug resistance in multiple myeloma: latest findings and new concepts on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitization of Resistant Cells with a BET Bromodomain Inhibitor in a Cell Culture Model of Deep Intrinsic Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PTC-028 and PTC596 in Myeloma: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two promising anti-mitotic agents, PTC-028 and PTC596, in the context of multiple myeloma. This document synthesizes preclinical data on their mechanism of action, efficacy, and impact on key signaling pathways, presented in a clear and structured format to facilitate informed research and development decisions.
Executive Summary
This compound and PTC596 are potent small molecule inhibitors demonstrating significant anti-myeloma activity in preclinical models. Initially investigated as BMI-1 modulators, their primary mechanism of action in multiple myeloma is now understood to be the induction of mitotic arrest, leading to apoptotic cell death. This is achieved through their function as anti-mitotic agents, which subsequently leads to the downregulation of critical survival proteins, including BMI-1 and MCL-1, and the impairment of pro-proliferative MYC and AKT signaling pathways. Notably, their cytotoxic effects appear to be independent of direct BMI-1 inhibition, highlighting their primary role as potent mitotic disruptors.
Data Presentation
The following tables summarize the available quantitative data for this compound and PTC596 in multiple myeloma cell lines.
Table 1: In Vitro Cytotoxicity of this compound and PTC596 in Human Myeloma Cell Lines (HMCLs)
| Compound | Median IC50 (nM) | IC50 Range (nM) | Cell Lines Tested (n) | Treatment Duration (h) | Reference |
| This compound | 40 | 11.47 - 102.43 | 16 | 96 | [1][2] |
| PTC596 | 57 | 16.49 - 137.42 | 16 | 96 | [1][2] |
Table 2: Effects of this compound and PTC596 on Cell Cycle and Apoptosis in Myeloma Cells
| Compound | Concentration | Cell Line | Effect | Observation | Reference |
| This compound | 100 nM | KMS-12-BM, U266 | Cell Cycle Arrest | Significant accumulation of cells in G2/M phase after 24h. | [1] |
| This compound | Not Specified | KMS-12-BM, U266 | Apoptosis | Induction of apoptosis preceded by G2/M arrest. | [1] |
| PTC596 | 25-100 nM | MM.1S, H929 | Cell Cycle Arrest | Dose-dependent increase in G2/M phase cells after 24h. | [3][4] |
| PTC596 | 50-200 nM | MM.1S, OPM-2 | Apoptosis | Dose-dependent increase in Annexin V-positive cells after 48h. | [3][4] |
Mechanism of Action and Signaling Pathways
Both this compound and PTC596 function as potent anti-mitotic agents in multiple myeloma cells. Their primary mechanism involves the disruption of microtubule dynamics, leading to a robust G2/M cell cycle arrest. This prolonged mitotic arrest triggers a cascade of downstream events culminating in apoptosis.
A key consequence of this mitotic arrest is the downregulation of the anti-apoptotic protein MCL-1.[1][5] Furthermore, treatment with these compounds leads to a reduction in the protein levels of BMI-1, a polycomb group protein initially thought to be the primary target.[1][5] However, studies have shown that the anti-myeloma activity of this compound and PTC596 is maintained even in BMI-1 knockdown cells, indicating that their primary cytotoxic effect is not dependent on direct BMI-1 inhibition.[1]
In addition to these effects, both compounds have been shown to impair two critical pro-survival signaling pathways in multiple myeloma:
-
MYC Signaling: this compound and PTC596 lead to a reduction in MYC protein levels.[1]
-
AKT Signaling: Treatment with these compounds results in decreased AKT activity.[1]
The following diagram illustrates the proposed mechanism of action for this compound and PTC596 in myeloma cells.
Caption: Proposed mechanism of action of this compound and PTC596 in multiple myeloma cells.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to evaluate the efficacy of this compound and PTC596 in multiple myeloma.
Cell Viability Assay (MTS/MTT Assay)
This protocol outlines a standard procedure for assessing the effect of this compound and PTC596 on the viability of multiple myeloma cell lines.[6][7]
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or PTC596. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 48, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation with Reagent: Incubate the plates for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm (for MTS) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis and necrosis in myeloma cells following treatment.[8][9]
-
Cell Treatment: Treat multiple myeloma cells with the desired concentrations of this compound or PTC596 for a specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the determination of the cell cycle distribution of myeloma cells after drug treatment.[10][11]
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Western Blotting
This technique is used to detect changes in the expression levels of specific proteins (e.g., BMI-1, MCL-1, MYC, AKT) following drug treatment.[12][13][14]
-
Cell Lysis: Lyse treated and control myeloma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound and PTC596 in multiple myeloma.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. The anti-mitotic agents this compound and PTC596 display potent activity in pre-clinical models of multiple myeloma but challenge the role of BMI-1 as an essential tumour gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. addgene.org [addgene.org]
- 14. origene.com [origene.com]
Safety Operating Guide
Prudent Disposal of PTC-028: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of PTC-028
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. While specific disposal protocols for this compound are not explicitly detailed in publicly available safety data sheets, a comprehensive waste management plan can be formulated by adhering to general best practices for hazardous laboratory waste. Researchers and laboratory personnel should always treat this compound as a potentially hazardous chemical and manage its disposal accordingly.
The first and most critical step in the disposal of any laboratory chemical is to consult your institution's Environmental Health and Safety (EHS) department. EHS professionals are equipped to provide guidance that is compliant with federal, state, and local regulations, ensuring that all waste is handled in the safest and most responsible manner.
General Disposal Procedures for Chemical Waste
When specific disposal instructions are not available for a compound like this compound, it should be managed through your institution's hazardous waste program.[1][2] This involves a systematic approach to waste identification, segregation, containment, and labeling.
Step-by-Step Disposal Guidance:
-
Waste Characterization: All laboratory chemical waste should be treated as hazardous unless confirmed to be non-hazardous by your institution's EHS office.[1] Given that this compound is a biologically active small molecule, any waste containing this compound, including stock solutions, experimental residues, and contaminated materials, should be handled as hazardous waste.
-
Segregation: To prevent dangerous reactions and to facilitate proper disposal, do not mix different types of chemical waste.[3] this compound waste should be collected separately from other waste streams. For instance, solutions of this compound in dimethyl sulfoxide (DMSO) should not be mixed with aqueous waste. Halogenated and non-halogenated solvent wastes should also be kept in separate containers.[4]
-
Proper Containment: Utilize containers that are compatible with the chemical waste. For liquid waste, this typically means a chemically resistant, leak-proof container with a secure screw-top cap.[3] Ensure the container is in good condition and not overfilled; leave at least one inch of headspace to allow for expansion.[3]
-
Accurate Labeling: All hazardous waste containers must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in Dimethyl Sulfoxide")
-
The approximate concentration or volume of each component
-
The associated hazards (e.g., "Toxic," "Flammable")
-
The date the waste was first added to the container
-
-
Safe Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be under the control of the laboratory personnel. Ensure secondary containment is used to capture any potential leaks. Store incompatible waste types separately to prevent accidental mixing.[3]
-
Arrange for Pickup: Once a waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), contact your institution's EHS department to arrange for pickup and disposal.[3]
Disposal of this compound Formulations and Contaminated Materials
This compound in DMSO: Solutions of this compound are often prepared in DMSO.[2] DMSO is a combustible liquid that can readily penetrate the skin, potentially carrying dissolved chemicals with it.[5] Therefore, waste solutions of this compound in DMSO must be handled as hazardous waste. These solutions should be collected in a designated, properly labeled container for organic solvent waste.
Contaminated Solid Waste: Any labware that has come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated solid waste. This waste should be collected in a separate, clearly labeled container or bag and disposed of through the hazardous waste stream. To minimize the volume of hazardous waste, consider decontaminating grossly contaminated labware when possible and safe to do so, following your institution's approved procedures.[6]
Empty Containers: An empty container that has held a hazardous chemical may still contain hazardous residue. It is prudent to treat these containers as hazardous waste.[4] However, some institutional guidelines may permit the disposal of triple-rinsed containers in the regular trash.[1] The rinsate from this process must be collected and disposed of as hazardous waste.[4] Always consult your EHS office for the specific policy at your institution.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes the general handling and disposal information based on its common laboratory use.
| Waste Type | Recommended Container | Labeling Requirements | Disposal Method |
| This compound (solid powder) | Original, tightly sealed container or a compatible, sealed waste container. | "Hazardous Waste," "this compound," "Toxic" | Via institutional hazardous waste pickup. |
| This compound in DMSO solution | Chemically resistant (e.g., glass or polyethylene) container with a screw cap. | "Hazardous Waste," "this compound in DMSO," "Combustible," "Toxic" | Via institutional hazardous waste pickup for organic solvents.[7] |
| Contaminated solid waste (gloves, pipette tips, etc.) | Lined, puncture-resistant container or a designated hazardous waste bag. | "Hazardous Waste," "Contaminated Debris with this compound" | Via institutional hazardous waste pickup for solid waste. |
| Empty this compound containers | Original container, to be placed in a larger hazardous waste container. | Treat as contaminated solid waste. | Via institutional hazardous waste pickup. Consult EHS for triple-rinsing procedures. |
Experimental Protocols
As no experimental protocols for the disposal of this compound were found, the following logical workflow for waste management is provided based on standard laboratory safety practices.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe segregation and disposal of this compound waste in a laboratory setting.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. uwaterloo.ca [uwaterloo.ca]
Essential Safety and Logistical Information for Handling PTC-028
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of the Investigational Antineoplastic Agent PTC-028.
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound, a potent inhibitor of the BMI-1 signaling pathway. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This compound is classified as an antineoplastic agent and should be handled with the appropriate precautions for this class of compounds.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer glove immediately if contaminated.[1] |
| Body Protection | Lab Coat | A disposable, solid-front gown made of a low-permeability fabric is required.[1] |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles or a full-face shield to protect against splashes.[1] |
| Respiratory Protection | N95 Respirator | Recommended when handling the powdered form of this compound to prevent inhalation. |
| Foot Protection | Closed-toe Shoes | Required in all laboratory areas where this compound is handled. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring worker safety.
| Aspect | Guideline |
| Receiving | Inspect packages for any signs of damage or leakage upon arrival. |
| Preparation | All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood or a Class II biological safety cabinet.[2] |
| Storage (Solid) | Store the powdered form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[3] |
| Storage (In Solvent) | Store solutions of this compound at -80°C for up to 3 months or at -20°C for up to 2 weeks.[3] |
Disposal Plan
As an antineoplastic agent, this compound and all contaminated materials must be disposed of as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of in a designated hazardous waste container for cytotoxic agents. |
| Solutions of this compound | Collect in a clearly labeled, sealed waste container for hazardous chemical waste.[4] |
| Contaminated Materials | All disposable items that have come into contact with this compound (e.g., gloves, lab coats, pipette tips, culture plates) must be disposed of in a designated "trace chemotherapy waste" container.[4] |
| Sharps | Needles and other sharps contaminated with this compound should be placed in a puncture-resistant sharps container specifically labeled for chemotherapy waste. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies evaluating the effect of this compound on cancer cell viability.[5][6]
Materials:
-
96-well cell culture plates
-
Ovarian cancer cell lines (e.g., OVCAR-4, OV-90)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed ovarian cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V Staining)
This protocol is a standard method for detecting apoptosis induced by compounds like this compound.[7][8][9]
Materials:
-
6-well cell culture plates
-
Ovarian cancer cell lines
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for 48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Visualizations
This compound Signaling Pathway
Caption: this compound induces apoptosis by inhibiting BMI-1.
Experimental Workflow for Cell Viability Assessment
Caption: Step-by-step workflow for the MTS cell viability assay.
References
- 1. pogo.ca [pogo.ca]
- 2. Antineoplastic Agents Risk Factors | Healthcare Workers | CDC [cdc.gov]
- 3. medkoo.com [medkoo.com]
- 4. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 5. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
